Schisantherin D
Description
a lignan from the fruits of Schisandra sphenanthera
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O9/c1-15-10-17-11-19-23(36-13-34-19)25(32-3)21(17)22-18(12-20-24(26(22)33-4)37-14-35-20)27(29(15,2)31)38-28(30)16-8-6-5-7-9-16/h5-9,11-12,15,27,31H,10,13-14H2,1-4H3/t15-,27-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEJVRVFUGSAJF-SSEZWIOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316924 | |
| Record name | Schisantherin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64917-82-4 | |
| Record name | Schisantherin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64917-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Schisantherin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064917824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schisantherin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANTHERIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKR8Q4EZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Isolation of Schisantherin D from Schisandra sphenanthera
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the methodologies for isolating Schisantherin D, a bioactive dibenzocyclooctadiene lignan, from the fruits of Schisandra sphenanthera. It encompasses detailed experimental protocols for extraction, purification, and analysis, along with a summary of quantitative data and a visualization of its relevant biological pathways.
Introduction
Schisandra sphenanthera, a member of the Schisandraceae family, is a medicinal plant predominantly found in southern China.[1] Its fruits, known as "Nanwuweizi" in traditional Chinese medicine, are rich in bioactive compounds, most notably lignans and triterpenoids.[1][2] Among these, the dibenzocyclooctadiene lignans are of significant pharmacological interest.[2]
This compound is one such lignan isolated from the fruits of S. sphenanthera.[3][4] It has demonstrated a range of biological activities, including hepatoprotective effects, anti-HIV replication activity, and the ability to modulate key signaling pathways involved in liver fibrosis.[3][5][6] Specifically, it has been shown to lower serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis, highlighting its therapeutic potential.[4][6] This guide details the core laboratory procedures for its successful isolation and characterization.
Experimental Protocols: Extraction and Isolation
The isolation of this compound is a multi-step process involving initial solvent extraction followed by several stages of chromatographic purification.
General Extraction of Lignans
The primary step involves the extraction of crude lignans from the dried and powdered fruits of S. sphenanthera. Modern techniques often employ ultrasonic or microwave-assisted extraction to improve efficiency.[7]
Protocol: Ultrasonic-Assisted Ethanol Extraction
-
Preparation : Air-dry the fruits of S. sphenanthera and pulverize them into a fine powder.
-
Extraction Solvent : Prepare an 80% aqueous ethanol solution.
-
Ultrasonic Treatment : Macerate the powdered plant material with the 80% ethanol solution. Perform ultrasonic extraction. While optimal conditions vary, a solvent-to-solid ratio of 20:1, ultrasonic power of 800 W, and an extraction time of approximately 60 minutes has been reported for related lignans.[8]
-
Filtration and Concentration : After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.
Purification Workflow
The crude extract contains a complex mixture of compounds. A sequential chromatographic approach is required to isolate this compound to a high degree of purity.
Protocol 1: Macroporous Resin Chromatography (Initial Purification)
-
Resin Selection : D-101 type macroporous resin is commonly used for the initial separation of lignans and triterpenoids.[9]
-
Column Packing : Swell the resin in ethanol and then pack it into a glass column, washing with deionized water until the effluent is clear.
-
Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution : Perform a stepwise gradient elution. Start with deionized water to remove highly polar impurities like polysaccharides. Gradually increase the ethanol concentration (e.g., 30%, 50%, 70%, 95% ethanol) to elute compounds of increasing hydrophobicity. Lignans typically elute in the higher ethanol fractions.
-
Fraction Collection : Collect fractions and monitor them using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target lignans. Pool the relevant fractions and concentrate.
Protocol 2: Silica Gel Column Chromatography (Fractionation)
-
Column Preparation : Use a silica gel (e.g., 200-300 mesh) slurry in a non-polar solvent like hexane to pack the column.
-
Sample Loading : Adsorb the concentrated lignan-rich fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the column.
-
Gradient Elution : Elute the column with a solvent system of increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient.
-
Analysis : Collect fractions and analyze them by TLC/HPLC. This compound, being a moderately polar lignan, will elute in specific fractions which should be combined for further purification.
Protocol 3: Preparative High-Performance Liquid Chromatography (Final Isolation)
-
System : Utilize a preparative HPLC system equipped with a C18 column.
-
Mobile Phase : An isocratic or gradient system of methanol-water or acetonitrile-water is typically used. The exact ratio must be optimized based on analytical HPLC results to achieve good separation of this compound from closely related lignans like Schisantherin A and B.[10]
-
Injection and Collection : Dissolve the semi-purified fraction in the mobile phase, filter, and inject onto the column. Collect the peak corresponding to the retention time of this compound.
-
Purity Confirmation : Evaporate the solvent from the collected fraction. The purity of the isolated compound should be confirmed by analytical HPLC-PAD-MS, and its structure verified by NMR spectroscopy.[4][11]
Quantitative Data
Quantitative analysis is crucial for quality control and for evaluating the efficiency of isolation protocols. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.[2]
Table 1: Lignan Content in S. sphenanthera Fruit Samples Data adapted from a study quantifying twelve lignans across sixteen batches of S. sphenanthera fruit using HPLC-PAD-MS.[10]
| Lignan | Average Content (μg/g) | Min Content (μg/g) | Max Content (μg/g) |
| This compound | 172.9 | 59.9 | 315.2 |
| Schisantherin A | 2390.6 | 1341.1 | 3583.7 |
| (+)-Anwulignan | 1081.2 | 473.8 | 1582.4 |
| Deoxyschisandrin | 913.4 | 557.7 | 1279.8 |
| Schisanhenol | 436.9 | 227.1 | 632.7 |
Note: The results indicate that Schisantherin A, (+)-anwulignan, and deoxyschisandrin are the main lignan constituents, but this compound is present in significant and variable amounts.[10]
Analytical Methodologies
Accurate identification and quantification of this compound rely on robust analytical techniques.
Protocol: HPLC-PAD-MS for Quantification Based on the validated method for analyzing 12 lignans in S. sphenanthera.[10]
-
Instrumentation : High-Performance Liquid Chromatography system coupled with a Photodiode Array Detector (PAD) and a Mass Spectrometer (MS).
-
Column : A C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase : Gradient elution with methanol and water.
-
Detection :
-
PAD : Monitor at a wavelength of 230 nm.[12]
-
MS : Use electrospray ionization (ESI) in positive ion mode to confirm the identity of peaks based on their mass-to-charge ratio (m/z).
-
-
Identification : Confirm the this compound peak by comparing its retention time, UV spectrum, and mass spectrum with those of a certified reference standard.
Bioactivity and Signaling Pathways
This compound exerts its biological effects by modulating specific cellular signaling pathways. Its hepatoprotective and anti-liver fibrosis activities are particularly well-studied and appear to be mediated through the Endothelin B Receptor (ETBR).[3][5]
Bioinformatics and experimental studies have revealed that this compound's modulation of ETBR impacts downstream pathways like TGF-β/Smad and Nrf2/ARE, which are critical in the progression of liver fibrosis.[5]
The mechanism involves this compound inhibiting ETBR, which leads to the downregulation of pro-fibrotic factors like phosphorylated Smad2/3 and the upregulation of anti-fibrotic and antioxidant factors, including Smad7 and Nrf2.[5] This dual action helps to mitigate liver injury and prevent the progression of fibrosis.
References
- 1. Schisandra sphenanthera: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical constituents from Schisandra sphenanthera and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Schisantherin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin D is a bioactive dibenzocyclooctadiene lignan isolated from the fruits and stems of Schisandra sphenanthera. As a member of a class of compounds renowned for their diverse pharmacological activities, this compound has attracted significant interest for its potent hepatoprotective and anti-HIV properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, and detailed experimental protocols for its isolation. Furthermore, it elucidates the molecular mechanisms underlying its primary biological activities through detailed signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound possesses a rigid and complex dibenzocyclooctadiene core structure, which is characteristic of lignans isolated from the Schisandra genus. The molecule features two aromatic rings, two methylenedioxy groups, two methoxy groups, and a benzoyl group attached to the cyclooctadiene ring.
Physicochemical and Spectroscopic Data
The structural and physicochemical properties of this compound have been characterized using various analytical techniques. Quantitative data are summarized in the tables below for ease of reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless prisms | [1] |
| Molecular Formula | C₂₉H₂₈O₉ | MedKoo Biosciences |
| Molecular Weight | 520.53 g/mol | MedKoo Biosciences |
| CAS Number | 64917-82-4 | MedKoo Biosciences |
| Optical Rotation [α]D | -130° (c = 0.5, MeOH) | [1] |
| Mass Spectrometry | ESI-MS: m/z 521 [M+H]⁺ | [1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500/125 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 133.9 | - |
| 2 | 105.1 | 6.55 (s) |
| 3 | 149.6 | - |
| 4 | 140.7 | - |
| 5 | 39.5 | 2.55 (dd, 14.5, 4.0), 2.14 (dd, 14.5, 11.5) |
| 6 | 43.1 | 2.05 (m) |
| 7 | 81.3 | 5.66 (d, 2.0) |
| 8 | 75.2 | - |
| 9 | 134.8 | - |
| 10 | 103.5 | 6.64 (s) |
| 11 | 150.9 | - |
| 12 | 140.2 | - |
| 13 | 125.7 | - |
| 14 | 138.8 | - |
| 1-OCH₃ | 60.8 | 3.90 (s) |
| 2-OCH₃ | 55.9 | 3.55 (s) |
| 3,4-OCH₂O | 101.0 | 5.94 (s) |
| 11,12-OCH₂O | 100.9 | 5.91 (s) |
| 6-CH₃ | 13.9 | 1.00 (d, 7.0) |
| 7-CH₃ | 20.8 | 1.30 (s) |
| Benzoyl Group | ||
| 1' | 130.3 | - |
| 2', 6' | 129.7 | 8.08 (d, 7.5) |
| 3', 5' | 128.3 | 7.45 (t, 7.5) |
| 4' | 132.8 | 7.57 (t, 7.5) |
| C=O | 165.7 | - |
| Data sourced from the supplementary information of Mai et al. (2020), Records of Natural Products. |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a representative method for the isolation and purification of this compound from the plant material of Schisandra sphenanthera.
-
Extraction:
-
Air-dried and powdered stems or fruits of S. sphenanthera (approx. 10 kg) are extracted exhaustively with 95% ethanol at room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The EtOAc fraction, which is typically enriched with lignans, is concentrated in vacuo.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column. Elution is performed with a solvent gradient of increasing polarity, typically starting with petroleum ether-EtOAc mixtures. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified on a Sephadex LH-20 column using methanol (MeOH) as the mobile phase to remove pigments and smaller molecules.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase is a gradient of acetonitrile (ACN) in water. This step yields this compound as a pure compound (>98% purity).
-
-
Structure Elucidation:
-
The purified compound is identified as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) and optical rotation with reported values[1].
-
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, most notably hepatoprotective and anti-HIV effects.
Hepatoprotective and Anti-Fibrotic Activity
This compound demonstrates potent protective effects against liver injury and fibrosis. Its mechanism is primarily linked to the inhibition of the Endothelin B receptor (ETBR).[1] In pathological conditions like liver fibrosis, ETBR activation on hepatic stellate cells (HSCs) promotes their transformation into myofibroblasts, a key event in the fibrotic process. This transformation is driven by signaling cascades including the TGF-β/Smad pathway.
This compound intervenes by:
-
Blocking ETBR: This initial inhibitory step prevents the downstream pro-fibrotic signaling.
-
Modulating the TGF-β/Smad Pathway: It leads to a decrease in the phosphorylation of pro-fibrotic mediators Smad2 and Smad3 (p-Smad2/3).
-
Upregulating Inhibitory Smad7: Smad7 is an inhibitory Smad that counteracts the TGF-β signaling cascade.
-
Activating the Nrf2/ARE Pathway: It promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes (e.g., GSH), thereby protecting liver cells from oxidative stress.[1]
Anti-HIV Activity
This compound has been reported to exhibit anti-HIV-1 activity with an EC₅₀ value of 0.5 μg/mL.[2] While several lignans from the Schisandra genus are known to inhibit HIV-1 replication, the precise molecular mechanism of this compound is not yet fully elucidated. Some related lignans have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). However, further research is required to determine if this compound targets viral entry (fusion), reverse transcription, integration, or protease activity.
Experimental and Logical Workflows
The investigation of natural products like this compound follows a structured workflow from discovery to mechanistic understanding. The diagram below illustrates a typical experimental workflow for evaluating its hepatoprotective effects in vivo.
Conclusion and Future Directions
This compound is a promising natural product with a well-defined chemical structure and significant, mechanistically supported hepatoprotective properties. Its ability to target the ETBR/Smad/Nrf2 signaling axis makes it an attractive candidate for the development of novel therapies for liver fibrosis. While its anti-HIV activity is notable, further studies are crucial to pinpoint its specific molecular target within the HIV replication cycle. Future research should focus on lead optimization through medicinal chemistry to enhance its potency and pharmacokinetic profile, as well as comprehensive preclinical and clinical trials to validate its therapeutic potential.
References
The Dibenzocyclooctadiene Lignans of Schisandra: A Technical Guide for Researchers
An in-depth exploration of the chemistry, pharmacology, and experimental analysis of dibenzocyclooctadiene lignans derived from the genus Schisandra. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.
Dibenzocyclooctadiene lignans, a major class of bioactive compounds isolated from the fruits and stems of Schisandra species, have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These complex polyphenolic compounds are characterized by a unique dibenzocyclooctadiene skeleton and are responsible for many of the therapeutic effects attributed to Schisandra in traditional medicine.[1][2] This technical guide provides a detailed overview of these lignans, focusing on their quantitative distribution, biological effects, underlying molecular mechanisms, and the experimental protocols essential for their study.
Quantitative Overview of Major Dibenzocyclooctadiene Lignans
The concentration and composition of dibenzocyclooctadiene lignans can vary significantly between different Schisandra species, such as S. chinensis and S. sphenanthera, and even within different parts of the plant.[3] High-performance liquid chromatography (HPLC) is the predominant method for the quantitative analysis of these compounds.[4][5] The following tables summarize the content of major lignans in Schisandra species and their reported cytotoxic activities.
Table 1: Content of Major Dibenzocyclooctadiene Lignans in Schisandra Species.
| Lignan | Schisandra Species | Plant Part | Method of Analysis | Reported Content (mg/g) | Reference |
| Schisandrin | S. chinensis | Fruit | HPLC-UV | 0.12 - 4.88 | [3] |
| Schisandrin B | S. chinensis | Fruit | HPLC-UV | 0.25 - 2.15 | [3] |
| Gomisin A | S. chinensis | Fruit | HPLC-UV | 0.11 - 1.76 | [3] |
| Schisandrin A | S. sphenanthera | Fruit | HPLC-UV | 0.54 - 5.32 | [3] |
| Gomisin C | S. sphenanthera | Fruit | HPLC-UV | Not specified | [3] |
| Anwulignan | S. sphenanthera | Fruit | HPLC-UV | Not specified | [3] |
Note: Content ranges are compiled from various studies and can be influenced by factors such as geographic origin, harvest time, and extraction method.
Table 2: Cytotoxic Activity of Selected Dibenzocyclooctadiene Lignans against Human Cancer Cell Lines.
| Lignan | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Gomisin B | MDA-MB-231 (Triple-negative breast cancer) | Not specified | Not specified | [6] |
| Schirubrisin B | MDA-MB-231 (Triple-negative breast cancer) | Not specified | Not specified | [6] |
| Kadsuphilin B | MDA-MB-231 (Triple-negative breast cancer) | Not specified | Not specified | [6] |
| Schizandrin | HCC-1937 (Triple-negative breast cancer) | Not specified | Not specified | [6] |
| Angeloylgomisin H | Not specified | Not specified | Not specified | [7] |
Pharmacological Activities and Signaling Pathways
Dibenzocyclooctadiene lignans exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][8] These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory and Hepatoprotective Mechanisms
Several studies have demonstrated that Schisandra lignans can mitigate inflammation and protect the liver from injury.[9] A key mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. By suppressing NF-κB activation, these lignans can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] Additionally, they can modulate the JNK and Bcl-2/Bax signaling pathways to inhibit hepatocyte apoptosis.[9]
Caption: Modulation of NF-κB, JNK, and Bcl-2/Bax pathways by Schisandra lignans.
Anticancer Mechanisms
The anticancer properties of dibenzocyclooctadiene lignans are attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways like MAPK and PI3K/Akt.[8] These multi-targeted actions make them promising candidates for further investigation in oncology.[8]
Neuroprotective Mechanisms
Recent research has highlighted the neuroprotective effects of Schisandra lignans, particularly their ability to modulate microglial polarization. By promoting the M2 phenotype of microglia through the activation of the cannabinoid receptor type-2 (CB2R) and STAT6 pathway, these compounds can exert anti-inflammatory effects in the central nervous system.[10]
Caption: CB2R-STAT6 mediated neuroprotective effects of Schisandra lignans.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the research of dibenzocyclooctadiene lignans.
Isolation and Identification of Lignans
A general workflow for the isolation and identification of dibenzocyclooctadiene lignans from Schisandra plant material is outlined below.
Caption: Workflow for isolating and identifying Schisandra lignans.
1. Extraction:
-
Plant Material: Dried and powdered fruits or stems of the Schisandra species are used as the starting material.[6][11]
-
Solvent Extraction: Maceration or reflux extraction is typically performed with solvents of increasing polarity, such as methanol (MeOH) or ethyl acetate (EtOAc), to obtain a crude extract.[7][11][12]
2. Chromatographic Separation:
-
The crude extract is subjected to repeated column chromatography using various stationary phases like silica gel, octadecyl silica gel (ODS), and Sephadex LH-20 to fractionate the components.[7]
3. Purification:
-
Fractions containing lignans are further purified using preparative or semi-preparative high-performance liquid chromatography (HPLC) to yield individual compounds with high purity.[11]
4. Structure Elucidation:
-
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (HMQC, HMBC, NOESY) NMR experiments are used to elucidate the detailed structure and stereochemistry.[12]
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of chiral centers.[12]
-
In Vitro Biological Assays
1. Anti-inflammatory Activity Assay (Inhibition of NO Production):
-
Cell Line: Murine microglial cells (BV2) or RAW 264.7 macrophages are commonly used.
-
Protocol:
-
Cells are pre-treated with various concentrations of the isolated lignans.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After a specific incubation period, the concentration of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent.
-
The inhibitory effect of the lignans on NO production is calculated relative to the LPS-stimulated control.[12]
-
2. Antioxidant Activity Assay (Cellular Antioxidant Activity - CAA):
-
Cell Line: Human hepatocarcinoma (HepG2) cells are often employed.
-
Protocol:
-
HepG2 cells are incubated with the test compounds.
-
A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added, which becomes fluorescent upon oxidation.
-
Oxidative stress is induced by adding a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).
-
The fluorescence is measured over time, and the ability of the lignans to quench the fluorescence (i.e., scavenge free radicals) is quantified.[2]
-
3. Cytotoxicity Assay:
-
Cell Lines: A panel of human cancer cell lines relevant to the research focus (e.g., MDA-MB-231 for breast cancer) is used.[6]
-
Protocol (e.g., MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the isolated lignans for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC₅₀) is calculated.
-
Conclusion
The dibenzocyclooctadiene lignans from Schisandra represent a rich and complex source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects, are underpinned by their ability to modulate multiple key signaling pathways. This guide provides a foundational resource for researchers, offering a structured overview of the quantitative data, detailed experimental protocols, and the intricate molecular mechanisms associated with these promising natural products. Further research into the structure-activity relationships, bioavailability, and clinical efficacy of these lignans is warranted to fully realize their potential in modern drug discovery and development.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 5. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dibenzocyclooctadiene lignans from the fruits of <i>Schisandra chinensis</i> and their cytotoxicity on human cancer cell lines - ProQuest [proquest.com]
- 8. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dibenzocyclooctadiene lignans from Schisandra chinensis and their inhibitory activity on NO production in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Biosynthesis Pathway of Schisantherin D
Abstract
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of plants belonging to the Schisandra genus, notably Schisandra sphenanthera.[1] These lignans are renowned for a wide spectrum of pharmacological activities, including hepatoprotective, anti-HIV, and anti-inflammatory effects.[1][2] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps from primary metabolism to the complex dibenzocyclooctadiene skeleton. It includes quantitative data on metabolite accumulation and gene expression, detailed experimental methodologies, and pathway visualizations to serve as a resource for researchers in natural product chemistry, pharmacology, and synthetic biology.
The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans
The biosynthesis of this compound, like other dibenzocyclooctadiene lignans, originates from the phenylpropanoid pathway, a major route in plant secondary metabolism. The pathway can be conceptually divided into three main stages:
-
Phenylpropanoid Metabolism: Synthesis of cinnamic acid from phenylalanine and its subsequent conversions.
-
Lignan Monomer Synthesis: Formation of the key monolignol precursor, coniferyl alcohol.
-
Lignan Dimerization and Modification: Coupling of coniferyl alcohol monomers and subsequent enzymatic reactions to form the characteristic dibenzocyclooctadiene scaffold and final decorations.
While the complete biosynthetic pathway to this compound has not been fully elucidated, a putative pathway has been proposed based on transcriptome and metabolome analyses of Schisandra species.[2]
Upstream Phenylpropanoid Pathway
The pathway begins with the amino acid L-phenylalanine.
-
Deamination of Phenylalanine: Phenylalanine ammonialyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid.[3]
-
Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid.[3]
-
CoA Ligation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]
Synthesis of the Monolignol Precursor: Coniferyl Alcohol
The p-coumaroyl-CoA intermediate is channeled towards the synthesis of coniferyl alcohol through a series of reductions and methylations.
-
Hydroxylation & Methylation: p-coumaroyl-CoA is converted to feruloyl-CoA. This involves enzymes such as p-coumarate 3-hydroxylase (C3H) and caffeoyl-CoA O-methyltransferase (CCoAOMT).[3]
-
Reduction to Alcohol: Feruloyl-CoA is then reduced in two steps. First, cinnamoyl-CoA reductase (CCR) converts feruloyl-CoA to coniferaldehyde. Subsequently, cinnamyl alcohol dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol.[3][4]
Dimerization and Formation of the Dibenzocyclooctadiene Skeleton
This stage involves the oxidative coupling of two coniferyl alcohol molecules, a critical step mediated by dirigent proteins (DIR) and laccases, leading to the formation of the basic lignan backbone.
-
Stereospecific Dimerization: A dirigent protein (DIR) guides the stereospecific coupling of two coniferyl alcohol radicals to form (+)-pinoresinol.[4]
-
Reductive Conversions: Pinoresinol is subsequently reduced to lariciresinol and then to secoisolariciresinol by the action of pinoresinol-lariciresinol reductase (PLR).[4]
-
Final Skeleton Formation: Secoisolariciresinol is converted to matairesinol by secoisolariciresinol dehydrogenase (SDH).[4] The pathway from matairesinol to the dibenzocyclooctadiene skeleton is believed to involve further oxidative cyclization and modifications catalyzed by cytochrome P450s (CYPs) and O-methyltransferases (OMTs), although the specific enzymes are not yet fully characterized.[4][5] The formation of the dibenzocyclooctadiene ring is a key step leading to compounds like schisandrin, a precursor for other related lignans.[2]
Below is a diagram illustrating the putative biosynthetic pathway leading to the core lignan structures.
Caption: Putative biosynthesis pathway from L-Phenylalanine to this compound.
Quantitative Data: Metabolite and Gene Expression Analysis
Transcriptome and metabolome analyses of different tissues from Schisandra sphenanthera have revealed that the biosynthesis of lignans is tissue-specific, with the highest accumulation generally found in the fruit and roots.[3] This correlates with the up-regulation of genes involved in the phenylpropanoid and lignan biosynthetic pathways in these tissues.[3]
The table below summarizes the relative expression levels of key biosynthetic genes and the accumulation of representative lignans in different tissues of S. sphenanthera, based on data from published studies.[3]
| Gene / Metabolite | Enzyme / Compound Class | Fruit | Root | Stem | Leaf |
| Gene Expression (log2 RPKM) | |||||
| PAL | Phenylalanine ammonialyase | High | High | Med | Low |
| C4H | Cinnamate 4-hydroxylase | High | High | Med | Med |
| 4CL | 4-coumarate-CoA ligase | High | High | Med | Low |
| CCR | Cinnamoyl-CoA reductase | High | High | Med | Low |
| CAD | Cinnamyl alcohol dehydrogenase | High | Med | Med | Low |
| DIR | Dirigent protein | High | High | Low | Low |
| PLR | Pinoresinol-lariciresinol reductase | Med | Med | High | Low |
| SDH | Secoisolariciresinol dehydrogenase | Med | Low | High | Low |
| Metabolite Content (Relative) | |||||
| Anwulignan | Lignan | High | High | Med | Low |
| Schisandrin A | Dibenzocyclooctadiene Lignan | High | Med | Low | Low |
| Schisandrin B | Dibenzocyclooctadiene Lignan | High | High | High | High |
| Schisantherin A | Dibenzocyclooctadiene Lignan | High | High | Med | Low |
| Pinoresinol | Furofuran Lignan | Low | Low | High | Low |
| Note: "High," "Med," and "Low" are qualitative summaries of quantitative data presented in heatmaps from the cited literature for illustrative purposes.[3] |
Experimental Protocols and Methodologies
The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, metabolomics, and bioinformatics. The general workflow involves collecting different plant tissues, followed by parallel extraction of RNA for sequencing and metabolites for mass spectrometry analysis.
Caption: General experimental workflow for identifying biosynthetic genes.
Transcriptome Sequencing and Analysis
-
Objective: To identify and quantify all expressed genes (transcripts) in a specific tissue to find those related to lignan biosynthesis.
-
Protocol Outline:
-
Tissue Collection: Fresh fruit, root, stem, and leaf tissues are collected from S. sphenanthera and immediately frozen in liquid nitrogen and stored at -80 °C.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
-
Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA is used for library preparation (end-repair, A-tailing, and adapter ligation). The library is then sequenced on an Illumina sequencing platform (e.g., HiSeq) to generate paired-end reads.[3]
-
Data Analysis: Raw reads are filtered to remove low-quality reads and adapters. A de novo transcriptome assembly is performed using software like Trinity. The assembled unigenes are then annotated by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO). Gene expression levels are calculated and normalized as Reads Per Kilobase per Million mapped reads (RPKM).
-
Metabolite Profiling by LC-MS
-
Objective: To identify and quantify lignans and other metabolites in different plant tissues.
-
Protocol Outline:
-
Sample Preparation: Frozen tissue samples are ground into a fine powder in liquid nitrogen. A precise amount (e.g., 100 mg) of the powdered sample is extracted with a solvent, typically methanol, often using ultrasonication. The extract is centrifuged, and the supernatant is filtered through a 0.22 µm filter.
-
LC-MS Analysis: The filtered extract is analyzed using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer (MS), such as a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QQQ) instrument.[3]
-
Chromatography: Separation is achieved on a C18 column (e.g., Agilent Zorbax) with a gradient elution using mobile phases like water with 0.1% formic acid (A) and acetonitrile (B).
-
Mass Spectrometry: The MS is operated in both positive and negative ion modes. Metabolites are identified by comparing their retention times and mass-to-charge ratios (m/z) with those of authentic standards. Quantification is performed using the multiple reaction monitoring (MRM) mode on a QQQ-MS for targeted analysis.
-
-
Data Analysis: The raw data is processed using software provided by the instrument vendor. Peak identification, integration, and comparison against a metabolite library or standards are performed to determine the relative or absolute concentrations of the target lignans.
-
Conclusion and Future Directions
The biosynthesis of this compound is a complex process rooted in the phenylpropanoid pathway and culminating in the formation of a unique dibenzocyclooctadiene scaffold. While significant progress has been made in identifying the upstream pathway and a suite of candidate genes through integrated 'omics' approaches, the precise enzymatic steps that decorate the core lignan structure to yield this compound remain to be fully characterized. Future research should focus on the functional characterization of the candidate cytochrome P450s, O-methyltransferases, and other enzymes identified in Schisandra species. The successful elucidation of the complete pathway will not only provide profound insights into plant secondary metabolism but also pave the way for metabolic engineering and synthetic biology approaches to produce this compound and novel analogues for pharmaceutical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Schisantherin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, a plant used in traditional medicine.[1] This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to serve as a technical guide for researchers and professionals in drug development.
Physicochemical Properties
Stability and Storage
This compound is stable for short periods under ambient shipping conditions.[3] For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 64917-82-4 | [2] |
| Molecular Formula | C29H28O9 | [2] |
| Molecular Weight | 520.53 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Melting Point | 122-125 °C | [No specific citation found in search] |
| Solubility | Soluble in DMSO | [2] |
Spectral Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) data shows a protonated molecule [M+H]+ at m/z 521.[5] Further fragmentation analysis by ESI-MS/MS reveals characteristic losses. A significant fragment is observed at m/z 399, corresponding to the loss of the benzoic acid group ([M+H-C6H5COOH]+).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed 1H and 13C NMR data with specific chemical shifts and coupling constants are not fully compiled here, various studies have utilized NMR for the structural confirmation of this compound and related lignans.[7][8][9][10] The spectra are complex due to the molecule's intricate stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum of related lignans shows characteristic absorption peaks for hydroxyl groups (around 3436 cm⁻¹) and aromatic moieties (in the range of 1630, 1594, 1507, 1463 cm⁻¹).[8] A representative IR spectrum for this compound would be expected to display similar features.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with significant research focused on its anti-HIV, hepatoprotective, and anti-liver fibrosis effects.
Anti-HIV Activity
This compound has demonstrated anti-HIV replication activities with a reported EC50 of 0.5 μg/mL.[1][11]
Hepatoprotective and Anti-Liver Fibrosis Effects
This compound has been shown to have hepatoprotective properties. It exerts anti-liver fibrosis effects by modulating signaling pathways involved in the fibrotic process.[12]
Signaling Pathways
This compound has been found to interact with and modulate several key signaling pathways:
-
Endothelin B Receptor (ETBR) Signaling: this compound inhibits the endothelin B receptor.[11][12]
-
TGF-β/Smad Pathway: This pathway, central to fibrosis, is modulated by this compound.[12]
-
Nrf2/ARE Pathway: this compound influences this antioxidant response pathway.[12]
Caption: this compound's modulation of key signaling pathways in liver fibrosis.
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its development as a therapeutic agent.
Absorption and Bioavailability
Like many other lignans, this compound has low oral bioavailability.[13] This is partly attributed to its poor aqueous solubility and being a substrate for the efflux transporter P-glycoprotein (P-gp). [No specific citation found in search]
Distribution
Studies on related lignans indicate a high capability to bind to plasma proteins.[9][14] The extent of binding appears to be related to the lipophilicity of the compound.
Metabolism
This compound is metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key isoform involved in the metabolism of similar lignans.[15]
Excretion
The excretion of this compound and its metabolites is expected to occur through both urine and feces, which is a common route for lignans.[16][17][18][19]
Table 2: Summary of ADME Properties of this compound
| ADME Parameter | Finding | Reference(s) |
| Oral Bioavailability | Low | [13] |
| Plasma Protein Binding | High (inferred from related lignans) | [9][14] |
| Metabolism | Metabolized by CYP450 enzymes (CYP3A4 likely involved) | [15][20][21] |
| Transporters | Substrate of P-glycoprotein (P-gp) | [No specific citation found in search] |
| Excretion | Likely via urine and feces | [16][17][18][19] |
Experimental Protocols
Anti-HIV Activity Assay (p24 Antigen ELISA)
The anti-HIV activity of this compound is often assessed by measuring the inhibition of HIV-1 p24 antigen production in infected cells.
Workflow:
Caption: General workflow for determining the anti-HIV activity of this compound.
Detailed Steps:
-
Cell Culture: Human T-cell lines (e.g., H9) or reporter cell lines (e.g., TZM-bl) are cultured under standard conditions.[11][22][23][24][25]
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Virus Infection: Following treatment, cells are infected with a known titer of HIV-1.
-
Incubation: The infected cells are incubated for a period that allows for viral replication (typically 3-7 days).
-
p24 Antigen Quantification: The concentration of p24 antigen in the cell culture supernatant is quantified using a commercial ELISA kit.[22][23][24] The assay typically involves capturing the p24 antigen with a specific antibody, followed by detection with a labeled secondary antibody.
-
Data Analysis: The percentage of inhibition of p24 production is calculated for each concentration of this compound, and the EC50 value is determined.
Hepatotoxicity Model (Carbon Tetrachloride-Induced)
A common in vivo model to evaluate the hepatoprotective effects of compounds like this compound involves inducing liver injury in rodents with carbon tetrachloride (CCl4).[12][26][27][28][29]
Workflow:
Caption: Workflow for the CCl4-induced hepatotoxicity model.
Detailed Steps:
-
Animal Model: Typically, rats or mice are used.
-
Treatment: Animals are pre-treated with this compound for a specific period.
-
Induction of Injury: Liver injury is induced by the administration of CCl4, usually via intraperitoneal injection or oral gavage.[28] CCl4 is metabolized by CYP2E1 in the liver to form the highly reactive trichloromethyl radical, which initiates lipid peroxidation and hepatocellular damage.[29]
-
Sample Collection: After a defined period, blood and liver tissues are collected.
-
Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Liver tissues are processed for histopathological examination to assess the degree of necrosis, inflammation, and steatosis.
Liver Fibrosis Model (Bile Duct Ligation)
To study the anti-fibrotic effects of this compound, the bile duct ligation (BDL) model in rats is frequently employed.[3][7][13][14][30]
Workflow:
Caption: Workflow for the bile duct ligation-induced liver fibrosis model.
Detailed Steps:
-
Surgical Procedure: Under anesthesia, the common bile duct of rats is ligated and often transected.[7][13][14][30] This obstruction of bile flow leads to cholestasis, inflammation, and subsequent liver fibrosis.
-
Treatment: Following surgery, animals are treated with this compound for a period of several weeks.
-
Assessment of Fibrosis: At the end of the treatment period, liver tissues are collected. The extent of fibrosis is evaluated by histological staining (e.g., Sirius Red or Masson's trichrome) to visualize collagen deposition. Additionally, the expression of fibrosis-related markers (e.g., α-smooth muscle actin, collagen I) can be quantified by techniques such as Western blotting or immunohistochemistry.
Conclusion
This compound is a promising natural product with multiple biological activities. This guide provides a summary of its known physicochemical properties, spectral data, biological effects, and ADME profile. Further research is warranted to fully elucidate its therapeutic potential, particularly in the areas of quantitative solubility, detailed metabolic pathways, and pharmacokinetic-pharmacodynamic relationships. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of action of this intriguing lignan.
References
- 1. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion [mdpi.com]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. preprints.org [preprints.org]
- 8. Lignans and sesquiterpenoids from the stems of Schisandra bicolor var. tuberculata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ablinc.com [ablinc.com]
- 12. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 13. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
- 15. The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Analysis of lignans and their metabolites derived from Schisandra chinensis and vinegar Schisandra chinensis in rats’ plasma, bile, urine and faeces based on UHPLC-QTOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and quantitative analysis of physalin D and its metabolites in rat urine and feces by liquid chromatography with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 22. hanc.info [hanc.info]
- 23. ablinc.com [ablinc.com]
- 24. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 30. KoreaMed Synapse [synapse.koreamed.org]
An In-depth Technical Guide to the Biological Activity of Schisantherin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. As a member of a class of compounds with a long history in traditional medicine, this compound has garnered significant interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its hepatoprotective, anti-inflammatory, neuroprotective, and multidrug resistance-reversing properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts.
Core Biological Activities
This compound exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis.
Hepatoprotective Activity
This compound has demonstrated significant hepatoprotective effects in preclinical models of liver injury. Preliminary clinical observations have also suggested its efficacy in improving liver function in patients with chronic viral hepatitis by lowering serum glutamic-pyruvic transaminase levels[1]. Its primary mechanism involves the inhibition of the endothelin B receptor (ETBR), which in turn modulates downstream signaling pathways implicated in liver fibrosis[2][3].
In models of liver fibrosis, this compound has been shown to downregulate the expression of pro-fibrotic markers and upregulate protective factors. Specifically, it influences the Transforming Growth Factor-beta (TGF-β)/Smad and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathways[4]. By modulating these pathways, this compound helps to reduce the accumulation of extracellular matrix proteins, a hallmark of liver fibrosis[3][4].
Anti-Inflammatory Properties
While specific anti-inflammatory data for this compound is emerging, studies on the closely related Schisantherin A provide strong evidence for the anti-inflammatory potential of this class of compounds. Schisantherin A has been shown to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[5]. This effect is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5]. Given the structural similarity, it is highly probable that this compound shares these anti-inflammatory mechanisms.
Neuroprotective Effects
Lignans from Schisandra species, including the closely related Schisantherin A, have been investigated for their neuroprotective properties. Schisantherin A has shown protective effects in models of Parkinson's disease and Alzheimer's disease by mitigating oxidative stress, neuroinflammation, and apoptosis[6]. These effects are linked to the modulation of pathways such as the Nrf2/Keap1/ARE signaling cascade, which plays a crucial role in the cellular antioxidant response[7][8]. While direct evidence for this compound's neuroprotective activity is still developing, the known activities of related compounds suggest its potential in this area.
Reversal of Multidrug Resistance in Cancer
A significant area of research for this compound and related lignans is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.
Studies on various schisandrins have demonstrated their ability to inhibit P-gp function, thereby increasing the intracellular accumulation and efficacy of anticancer drugs[4]. This effect is attributed to the direct interaction with P-gp, potentially affecting its ATPase activity, which provides the energy for drug efflux.
Anti-HIV Activity
This compound has also been identified as an inhibitor of HIV replication, with a reported EC50 of 0.5 μg/mL in H9 cells[2].
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and the closely related Schisantherin A.
| Activity | Compound | Assay/Model | Cell Line/Organism | Metric | Value | Reference |
| Anti-HIV | This compound | HIV Replication | H9 cells | EC50 | 0.5 µg/mL | [2] |
| Cytotoxicity | Schisantherin A | Cell Viability | HepG2 (Liver Cancer) | IC50 | 6.65 µM | [9] |
| Cytotoxicity | Schisantherin A | Cell Viability | Hep3B (Liver Cancer) | IC50 | 10.50 µM | [9] |
| Cytotoxicity | Schisantherin A | Cell Viability | Huh7 (Liver Cancer) | IC50 | 10.72 µM | [9] |
| Activity | Compound | Assay/Model | Cell Line/Organism | Effect | Fold Change/Reversal Factor | Reference |
| MDR Reversal | Schisantherin A | Vincristine Resistance | KBv200 cells | Reversal of Resistance | 309-fold | [4] |
| MDR Reversal | Schisantherin A | Vincristine Resistance | MCF-7/Dox cells | Reversal of Resistance | 38-fold | [4] |
| MDR Reversal | Schisantherin A | Vincristine Resistance | Bel7402 cells | Reversal of Resistance | 84-fold | [4] |
Signaling Pathways Modulated by this compound
The biological activities of this compound are underpinned by its interaction with several key signaling pathways.
TGF-β/Smad Signaling Pathway in Liver Fibrosis
In the context of liver fibrosis, this compound inhibits the TGF-β/Smad pathway. TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade leading to the phosphorylation of Smad2 and Smad3. These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix production. This compound has been shown to decrease the phosphorylation of Smad2/3, thereby attenuating the fibrotic response[4].
Nrf2/ARE Antioxidant Pathway
This compound also activates the Nrf2/ARE pathway, a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a bolstered cellular antioxidant defense. This compound promotes the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes[4].
Reversal of Multidrug Resistance via P-glycoprotein Inhibition
This compound is believed to reverse multidrug resistance by inhibiting the function of P-glycoprotein. P-gp is an ATP-dependent efflux pump that actively transports chemotherapeutic drugs out of cancer cells. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, restoring their cytotoxic efficacy.
Detailed Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the biological activities of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on various cell lines.
-
Cell Seeding: Plate cells (e.g., HepG2, LX-2, RAW 264.7, PC12) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to quantify changes in the expression levels of specific proteins in response to this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Smad2/3, Nrf2, Keap1, P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo CCl4-Induced Liver Fibrosis Model
This animal model is used to evaluate the hepatoprotective effects of this compound in vivo.
-
Animal Acclimatization: Acclimate male C57BL/6 mice for one week.
-
Model Induction: Induce liver fibrosis by intraperitoneal injection of carbon tetrachloride (CCl4) (e.g., 10% solution in olive oil) twice a week for 4-8 weeks.
-
This compound Treatment: Administer this compound (e.g., 10-50 mg/kg) orally or via intraperitoneal injection daily or on a specified schedule during the CCl4 treatment period.
-
Sample Collection: At the end of the treatment period, collect blood samples for serum biochemical analysis (ALT, AST levels) and euthanize the animals to collect liver tissue.
-
Histopathological Analysis: Fix a portion of the liver in 10% formalin for hematoxylin and eosin (H&E) and Masson's trichrome staining to assess liver damage and collagen deposition.
-
Biochemical and Molecular Analysis: Homogenize the remaining liver tissue for Western blot analysis of fibrotic and antioxidant markers (e.g., α-SMA, collagen I, Nrf2) and measurement of oxidative stress markers (e.g., MDA, SOD).
Conclusion and Future Directions
This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated hepatoprotective, potential anti-inflammatory and neuroprotective effects, and its ability to reverse multidrug resistance in cancer cells highlight its therapeutic potential. The modulation of key signaling pathways such as TGF-β/Smad and Nrf2/ARE provides a solid mechanistic basis for these activities.
Future research should focus on further elucidating the precise molecular targets of this compound and conducting more extensive preclinical studies to confirm its efficacy and safety in a wider range of disease models. Further investigation into its potential synergistic effects with existing chemotherapeutic agents is also warranted. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible therapeutic benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Lignans from Schisandra chinensis ameliorate alcohol and CCl4-induced long-term liver injury and reduce hepatocellular degeneration via blocking ETBR [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of D‐Serine Involves Degeneration of Dopaminergic Neurons in MPTP/p Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide: Schisantherin D and its Modulation of the TGF-β/Smad Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Transforming growth factor-β (TGF-β) signaling is a critical driver of cellular proliferation, differentiation, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is a hallmark of fibrotic diseases, characterized by excessive ECM deposition in tissues like the liver, lungs, and kidneys.[1][2] Schisantherin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising therapeutic agent with potent anti-fibrotic properties.[3] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates the TGF-β/Smad signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mode of action.
The TGF-β/Smad Signaling Pathway: A Core Fibrotic Axis
The canonical TGF-β/Smad pathway is initiated when TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[1][4][5] The activated TβRI phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal motifs.[6][7] This phosphorylation event enables the R-Smads to form a complex with the common-mediator Smad (Co-Smad), Smad4.[7] This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of pro-fibrotic genes, including collagens and tissue inhibitors of metalloproteinases (TIMPs).[4][8]
The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad7. Smad7 competes with R-Smads for TβRI binding, preventing their phosphorylation and promoting the degradation of the receptor complex.
References
- 1. pliantrx.com [pliantrx.com]
- 2. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptome Analysis of the Anti-TGFβ Effect of Schisandra chinensis Fruit Extract and Schisandrin B in A7r5 Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell biology of Smad2/3 linker region phosphorylation in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Schisantherin D and the Nrf2/ARE Antioxidant Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. Lignans from Schisandra species have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. A key mechanism underlying these protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress, regulating the expression of a wide array of antioxidant and cytoprotective genes. This technical guide provides an in-depth overview of the interaction between this compound and the Nrf2/ARE pathway, summarizing available data, detailing relevant experimental protocols, and visualizing the involved signaling cascades.
Core Signaling Pathway: Nrf2/ARE Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative or electrophilic stress, or activation by small molecules like this compound, this inhibition is lifted. While the precise mechanism for this compound is still under full investigation, evidence from related lignans such as Schisantherin A and C suggests a multi-faceted interaction with the Nrf2 pathway.[2][3] The proposed mechanism involves either the direct interaction with Keap1, leading to a conformational change and release of Nrf2, or the modulation of upstream signaling kinases such as PI3K/Akt and MAPKs that can phosphorylate Nrf2 and promote its nuclear translocation.[4][5] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, initiating their transcription.[1] These target genes include crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6]
Data Presentation
Quantitative data for the specific effects of this compound on the Nrf2/ARE pathway are limited in the currently available literature. The following tables summarize the observed effects of this compound and its close analogs, Schisantherin A and B.
Table 1: Effect of Schisantherins on Key Nrf2 Pathway Proteins
| Compound | Model System | Treatment | Keap1 Protein Level | Nrf2 Protein Level (Total/Nuclear) | HO-1 Protein Level | NQO1 Protein Level | Reference |
| Schisantherin A | Chronic fatigue mouse model (hippocampus) | Not specified | Downregulated | Upregulated | Upregulated | Not Reported | [2] |
| Schisantherin A | LPS-treated RAW 264.7 macrophages | Concentration-dependent | Downregulated | Upregulated | Upregulated | Not Reported | [7] |
| Schisantherin B | H/R-treated H9c2 cells | 20 µM | Downregulated | Upregulated (Nuclear) | Upregulated | Upregulated | [8] |
| This compound | Liver fibrosis mouse model | Not specified | Not Reported | Modulated | Not Reported | Not Reported | [3] |
| Schisandra chinensis Extract | HepG2 cells | 250 µg/mL | Downregulated (~46%) | Upregulated (Nuclear) | Upregulated | Upregulated | [9] |
Table 2: Effect of Schisantherins on Nrf2-Regulated Gene Expression
| Compound | Model System | Treatment | Target Gene | Fold Change (mRNA) | Reference |
| Schisantherin A | LPS-treated RAW 264.7 macrophages | Not specified | iNOS, COX-2, TNF-α, IL-1β | Downregulated | [7] |
| Schisandra chinensis Extract | HepG2 cells | 100-300 µg/mL | MRP2 | Upregulated (1.5-2.5 fold) | [9] |
| Schisandra chinensis Extract | HepG2 cells | 100-250 µg/mL | OATP1B1 | Downregulated (~41-86%) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of this compound on the Nrf2/ARE pathway.
Western Blot for Nrf2, Keap1, HO-1, and NQO1
This protocol is designed to quantify the protein expression levels of key components of the Nrf2 pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat with various concentrations of this compound for desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This protocol measures the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Methodology:
-
Cell Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: After 24 hours, treat the transfected cells with this compound.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of ARE-dependent transcription.
Conclusion
This compound, a bioactive lignan from Schisandra sphenanthera, demonstrates promising potential as a modulator of the Nrf2/ARE antioxidant pathway. While direct quantitative evidence for this compound is still emerging, studies on its analogs and related extracts strongly suggest its capability to upregulate Nrf2 and its downstream antioxidant genes, HO-1 and NQO1, likely through interaction with Keap1 or modulation of upstream kinases. The provided experimental protocols offer a robust framework for researchers to further elucidate the precise mechanisms and quantitative effects of this compound. Future research should focus on dose-response studies, determination of binding affinities, and in vivo efficacy to fully characterize the therapeutic potential of this compound in oxidative stress-related diseases.
References
- 1. Nrf2-mediated HO-1 induction contributes to antioxidant capacity of a Schisandrae Fructus ethanol extract in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
anti-liver fibrosis properties of Schisantherin D
An In-Depth Technical Guide on the Anti-Liver Fibrosis Properties of Schisantherin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and hepatocellular carcinoma.[1] The activation of hepatic stellate cells (HSCs) is a pivotal event in this process.[1] this compound, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated significant anti-liver fibrosis properties in preclinical studies.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and key methodologies related to the anti-fibrotic effects of this compound. It aims to serve as a detailed resource for researchers and professionals in the field of liver disease and drug development.
Molecular Mechanisms of Action
This compound exerts its anti-fibrotic effects through the modulation of multiple signaling pathways that are crucial in the pathogenesis of liver fibrosis. These mechanisms primarily involve the inhibition of HSC activation, reduction of oxidative stress, and suppression of inflammatory responses.
Inhibition of TGF-β/Smad Signaling
The Transforming Growth Factor-β (TGF-β)/Smad pathway is a primary driver of liver fibrosis, promoting the activation of HSCs and the excessive deposition of extracellular matrix (ECM).[1][4] this compound has been shown to interfere with this pathway.
-
Mechanism: Upon liver injury, TGF-β1 is released and binds to its receptor on HSCs. This leads to the phosphorylation and activation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to induce the transcription of pro-fibrotic genes like α-smooth muscle actin (α-SMA) and collagen.[1][5] this compound treatment has been observed to decrease the phosphorylation of Smad2/3 (p-Smad2/3) and upregulate the inhibitory Smad7, thereby suppressing HSC activation.[2]
Modulation of Endothelin B Receptor (ETBR) Signaling
The endothelin system, particularly via the Endothelin B Receptor (ETBR), is implicated in liver injury and fibrosis.[2][3] this compound has been identified as a modulator of ETBR-linked signaling.
-
Mechanism: Bioinformatics analyses have revealed a close relationship between ETBR and key fibrosis-related proteins like Smad2, Smad3, and Nrf2.[2] this compound treatment downregulates the expression of ETBR in the liver tissue of fibrosis models.[3] This modulation is believed to contribute to its anti-fibrotic effects by interfering with downstream pro-fibrotic signaling cascades.[2][3]
Activation of the Nrf2/ARE Antioxidant Pathway
Oxidative stress is a key contributor to hepatocyte damage and the initiation of fibrosis.[1] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.
-
Mechanism: this compound promotes the activation and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective antioxidant enzymes like Glutathione (GSH).[2][4] This enhanced antioxidant capacity helps to mitigate oxidative stress-induced liver damage.[4]
Inhibition of NF-κB Inflammatory Pathway
Chronic inflammation is a hallmark of liver fibrosis.[6] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7]
-
Mechanism: Pro-inflammatory stimuli activate the NF-κB pathway, leading to the transcription of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][8] These cytokines perpetuate liver injury and promote HSC activation.[8] Schisantherin A, a related compound, has been shown to suppress the NF-κB pathway, and it is suggested that this compound may act similarly to reduce the expression of these pro-inflammatory mediators, thereby alleviating inflammation-driven fibrosis.[9][10]
Quantitative Data from Preclinical Studies
The anti-fibrotic efficacy of this compound has been evaluated in both in vivo animal models and in vitro cell-based assays.
In Vivo Efficacy in Animal Models
Carbon tetrachloride (CCl4)-induced liver fibrosis in mice is a commonly used model to assess anti-fibrotic therapies.[11]
Table 1: Effects of this compound on Serum Biomarkers in CCl4-Induced Fibrotic Mice
| Biomarker | Fibrosis Model Group | This compound-Treated Group | Effect of Treatment | Reference |
|---|---|---|---|---|
| Liver Function | ||||
| ALT (Alanine Aminotransferase) | Significantly Increased | Significantly Decreased | Hepatoprotective | [2] |
| AST (Aspartate Aminotransferase) | Significantly Increased | Significantly Decreased | Hepatoprotective | [2] |
| LDH (Lactate Dehydrogenase) | Significantly Increased | Significantly Decreased | Reduces Cell Damage | [2] |
| Fibrosis & Inflammation | ||||
| COLI (Collagen Type I) | Significantly Increased | Significantly Decreased | Anti-fibrotic | [2] |
| TNF-α (Tumor Necrosis Factor-α) | Significantly Increased | Significantly Decreased | Anti-inflammatory | [2] |
| Oxidative Stress |
| GSH (Glutathione) | Significantly Decreased | Significantly Increased | Antioxidant |[2][3] |
Table 2: Effects of this compound on Liver Tissue Markers in CCl4-Induced Fibrotic Mice
| Protein Marker | Fibrosis Model Group | This compound-Treated Group | Effect of Treatment | Reference |
|---|---|---|---|---|
| ETBR (Endothelin B Receptor) | Upregulated | Downregulated | Modulates ET signaling | [2][3] |
| TIMP1 (Tissue Inhibitor of Met. 1) | Upregulated | Downregulated | Reduces ECM accumulation | [2] |
| p-Smad2/3 | Upregulated | Downregulated | Inhibits TGF-β pathway | [2] |
| Smad7 | Downregulated | Upregulated | Promotes TGF-β inhibition | [2] |
| Nrf2 | Downregulated | Upregulated | Promotes antioxidant response | [2] |
| α-SMA | Upregulated | Downregulated | Inhibits HSC activation |[3] |
In Vitro Efficacy in Hepatic Stellate Cells (HSCs)
The human HSC line LX-2 is a standard in vitro model for studying liver fibrosis.[2]
Table 3: Effects of this compound on LX-2 Human Hepatic Stellate Cells
| Parameter | Control/Untreated | TGF-β1 Stimulated | This compound + TGF-β1 | Effect of Treatment | Reference |
|---|---|---|---|---|---|
| Cell Proliferation | Normal | Increased | Decreased | Inhibits HSC proliferation | [2] |
| Fibrosis Markers | Low | Upregulated | Downregulated | Anti-fibrotic | [2] |
| Signaling Proteins | Baseline | p-Smad2/3, Nrf2 ↑ | p-Smad2/3 ↓, Nrf2 ↑ | Modulates key pathways |[2] |
Note: Specific concentrations and percentage changes are detailed in the cited literature. The tables summarize the directional effects.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for experiments commonly used to evaluate the anti-fibrotic properties of this compound.
CCl4-Induced Liver Fibrosis Animal Model
This protocol establishes a robust and reproducible model of liver fibrosis in rodents.[11]
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Induction Agent: Carbon tetrachloride (CCl4) diluted in olive oil (e.g., 1:9 v/v).
-
Administration: Intraperitoneal (i.p.) injection of CCl4 solution (e.g., 2 mL/kg body weight) twice weekly for 4-8 weeks.[11]
-
Control Group: Receives i.p. injections of olive oil vehicle only.
-
Treatment Group: Receives the CCl4 injections and is co-administered this compound (e.g., via oral gavage) at specified doses daily or on a set schedule.
-
Endpoint Analysis: At the end of the study period, animals are euthanized. Blood is collected via cardiac puncture for serum analysis. The liver is excised, weighed, and sectioned for histopathology and molecular analysis (Western blot, qPCR).
Cell Culture and HSC Activation Model
-
Cell Line: Human hepatic stellate cell line LX-2.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
HSC Activation: Cells are serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours to induce a fibrotic phenotype.
-
Treatment: this compound, dissolved in DMSO and diluted in culture medium, is added to the cells at various concentrations, typically concurrently with or prior to TGF-β1 stimulation.
Western Blot Analysis
-
Protein Extraction: Liver tissues or cultured cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubation: The membrane is incubated with primary antibodies (e.g., anti-α-SMA, anti-p-Smad3, anti-Nrf2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an ECL detection reagent and imaged. Densitometry analysis is performed to quantify protein expression relative to a loading control (e.g., β-actin or GAPDH).
Histopathological Analysis
-
Fixation: Liver tissue samples are fixed in 10% neutral buffered formalin.
-
Processing: Tissues are dehydrated, cleared, and embedded in paraffin.
-
Sectioning: 4-5 µm thick sections are cut using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess general liver architecture, inflammation, and hepatocyte necrosis.
-
Masson's Trichrome Stain: To specifically visualize and quantify collagen deposition (which stains blue), indicating the extent of fibrosis.
-
-
Imaging: Stained slides are examined and imaged using a light microscope.
Summary and Future Directions
This compound demonstrates significant potential as a therapeutic agent for liver fibrosis. Its multi-target mechanism of action, encompassing the inhibition of the pro-fibrotic TGF-β/Smad pathway, activation of the Nrf2 antioxidant response, and modulation of ETBR signaling, makes it an attractive candidate for further development.[2] The preclinical data from both in vivo and in vitro models provide a strong rationale for its efficacy in reducing hepatocyte injury, suppressing HSC activation, and decreasing ECM deposition.[2][3]
Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profiles of this compound, assessing its long-term safety, and exploring its efficacy in other models of chronic liver disease.[12][13] Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into a viable therapy for patients suffering from liver fibrosis.[14]
References
- 1. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]
- 2. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans from Schisandra chinensis ameliorate alcohol and CCl4-induced long-term liver injury and reduce hepatocellular degeneration via blocking ETBR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisantherin A ameliorates liver fibrosis through TGF-β1mediated activation of TAK1/MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway [jstage.jst.go.jp]
- 11. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. Liver fibrosis impairs hepatic pharmacokinetics of liver transplant drugs in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Changes in Pharmacokinetics of Drugs in Liver Disease | Center of Excellence in Regulatory Science and Innovation [cersi.umd.edu]
- 14. scientificarchives.com [scientificarchives.com]
Toxicological Profile of Schisantherin D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera.[1][2][3][4][5] While exhibiting promising therapeutic potential, including anti-HIV and hepatoprotective effects, a comprehensive understanding of its toxicological profile is paramount for its safe development as a potential therapeutic agent.[1][2][3][4][5] This technical guide provides a detailed overview of the current knowledge on the toxicology of this compound, including cytotoxicity data, and outlines standard experimental protocols for key toxicological assays. Due to the limited availability of data specific to this compound for certain toxicological endpoints, this guide also incorporates information on related dibenzocyclooctadiene lignans and standardized assay protocols to provide a comprehensive framework for its toxicological assessment.
Data Presentation
Cytotoxicity Data
The primary available toxicological data for this compound is from in vitro cytotoxicity studies. The following table summarizes the key quantitative findings.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| H9 (Human T-cell lymphoma) | Not specified | IC50 | 25.3 µg/mL | [1] |
Note: The specific cytotoxicity assay used to determine the IC50 in H9 cells was not detailed in the available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections provide standardized protocols for key in vitro and in vivo toxicological assays that are essential for a comprehensive evaluation of this compound.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Addition: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Experimental Workflow:
Methodology:
-
Cell Preparation and Treatment: Prepare and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[7]
-
Supernatant Transfer: After the incubation period, carefully transfer the cell culture supernatant to a new 96-well plate.[8]
-
LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[8]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at 490 nm.[7]
Genotoxicity Assays
1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis to assess the mutagenic potential of a chemical compound.
Logical Relationship:
Methodology:
-
Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[9]
-
Metabolic Activation: The test should be performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[10]
-
Plate Incorporation Assay:
-
Mix the tester strain, the test compound (this compound at various concentrations), and with or without S9 mix in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
2. In Vitro Micronucleus Assay
The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus during cell division.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line and treat with various concentrations of this compound, with and without metabolic activation (S9).
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Cell Harvesting: Harvest the cells after an appropriate incubation period.
-
Slide Preparation and Staining: Prepare slides and stain the cells with a DNA-specific stain.
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) potential.
Signaling Pathways Potentially Involved in Toxicity
While the direct toxicological pathways of this compound are not well-elucidated, information from related lignans suggests potential mechanisms. For instance, some lignans from Schisandra have been shown to induce apoptosis in cancer cells. The signaling pathways involved in apoptosis are complex and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.
Discussion and Future Directions
The currently available data on the toxicological profile of this compound is limited, with only a single in vitro cytotoxicity value reported. Animal studies on various Schisandra extracts have generally not reported adverse effects, but this does not replace the need for specific toxicity testing of the isolated compound.[[“]] A comprehensive safety assessment of this compound will require a battery of in vitro and in vivo tests as outlined in this guide.
Future research should prioritize:
-
Acute Toxicity Studies: Determination of the LD50 value through oral, dermal, and other relevant routes of administration.
-
Sub-chronic Toxicity Studies: 28-day or 90-day repeated dose toxicity studies in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity Testing: A full battery of genotoxicity tests, including the Ames test, in vitro micronucleus or chromosomal aberration assay, and an in vivo micronucleus test, is necessary to rule out mutagenic potential.
-
Reproductive and Developmental Toxicity Studies: Evaluation of the potential effects on fertility, embryonic development, and reproductive organs.
-
Mechanistic Studies: Elucidation of the specific signaling pathways involved in any observed toxicity.
Conclusion
This compound is a promising natural compound with demonstrated bioactivities. However, a thorough and systematic toxicological evaluation is essential before it can be considered for further development as a pharmaceutical agent. This guide provides a framework for the necessary toxicological assessment, summarizing the available data and outlining the standard experimental protocols required to build a comprehensive safety profile. The diligent application of these methods will be crucial in determining the future therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 64917-82-4|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 5. medkoo.com [medkoo.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. bulldog-bio.com [bulldog-bio.com]
- 11. consensus.app [consensus.app]
Methodological & Application
Application Notes and Protocols for Schisantherin D in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera.[1][2][3] It has garnered interest in the scientific community for its diverse pharmacological activities, including anti-HIV replication, hepatoprotective effects, and potential anti-fibrotic properties.[1][4] These application notes provide an overview of the effective concentrations of this compound in cell culture and detailed protocols for its use in common experimental assays.
Key Applications in Cell Culture
This compound has been primarily investigated for two main biological activities in vitro:
-
Anti-HIV Activity: this compound has demonstrated the ability to inhibit HIV replication in cell culture.[1][2]
-
Anti-Liver Fibrosis Activity: It has been shown to modulate signaling pathways associated with liver fibrosis in hepatic cell lines.[4] The mechanism is linked to its role as an inhibitor of the endothelin B receptor (ETBR).[1][4]
Effective Concentrations and Cytotoxicity
The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. The following table summarizes key quantitative data from published studies. For context, data for the related and more extensively studied lignans, Schisantherin A and C, are also included.
| Compound | Cell Line | Assay Type | Endpoint | Effective Concentration (IC50 / EC50) | Reference |
| This compound | H9 (Human T-cell) | Anti-HIV Activity | EC50 | 0.5 µg/mL | [1][2][5] |
| This compound | H9 (Human T-cell) | p24 Antigen Inhibition | IC50 | 25.3 µg/mL | [5] |
| This compound | LX-2 (Human Stellate) | Anti-fibrosis | N/A | Modulated LF-related proteins | [4] |
| Schisantherin A | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | IC50 | 6.65 µM | [6] |
| Schisantherin A | Hep3B (Hepatocellular Carcinoma) | Cytotoxicity | IC50 | 10.50 µM | [6] |
| Schisantherin A | Huh7 (Hepatocellular Carcinoma) | Cytotoxicity | IC50 | 10.72 µM | [6] |
| Schisantherin A | Hep3B & HCCLM3 | Cell Viability | N/A | 10 µM, 30 µM, 50 µM (Dose-dependent inhibition) | [7] |
| Schisantherin C | A549 (Lung Carcinoma) | Antiproliferation | N/A | 3.75 µM - 60 µM (Dose-dependent G0/G1 arrest) | [8] |
Experimental Protocols
General Protocol for Cell Culture and Treatment with this compound
This protocol outlines the basic steps for maintaining cell cultures and treating them with this compound.
Materials:
-
Target cell line (e.g., LX-2, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
-
Sterile culture flasks or plates
Procedure:
-
Cell Seeding: Culture cells until they reach 80-90% confluency.[9] Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 6-well or 96-well plates) at a predetermined density. Allow the cells to adhere overnight in an incubator.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound from the stock solution using a complete culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically <0.1%).
-
Cell Treatment: Carefully remove the existing medium from the culture plates and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).[7][8]
-
Downstream Analysis: Following incubation, proceed with the specific assay to evaluate the effects of the treatment (e.g., cell viability, protein expression analysis, etc.).
Caption: General workflow for in vitro cell-based experiments.
Protocol for Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 72 hours).[8]
-
Add MTT Reagent: Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%.[10]
Protocol for Wound Healing (Scratch) Assay
This assay measures the effect of this compound on cell migration.[7]
Materials:
-
Cells seeded in a 6-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in 6-well plates and allow them to grow to ~90% confluency, forming a monolayer.[7]
-
Create Scratch: Gently create a linear "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing different concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) or a vehicle control.[7]
-
Image Acquisition: Immediately capture an image of the scratch in each well at 0 hours.
-
Incubation and Imaging: Incubate the plate at 37°C. Capture additional images of the same fields at subsequent time points (e.g., 24 and 48 hours).[7]
-
Analysis: Measure the width of the scratch at different time points for each treatment condition. The rate of wound closure is an indicator of cell migration. Compare the closure rates in treated wells to the control well.
Signaling Pathways
This compound Modulated Signaling Pathway
This compound exerts its anti-liver fibrosis effects by modulating the Endothelin B Receptor (ETBR), which in turn influences the TGF-β/Smad and Nrf2/ARE signaling pathways.[4]
Caption: this compound signaling in anti-liver fibrosis.
Schisantherin A Associated Signaling Pathway
The related compound, Schisantherin A, has been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK signaling pathway.[11][12]
Caption: Schisantherin A induced ROS/JNK apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 64917-82-4|DC Chemicals [dcchemicals.com]
- 3. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 4. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | HIV 抑制剂 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sentosacy.com [sentosacy.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells [ouci.dntb.gov.ua]
- 12. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
Application Notes and Protocols: Preparing Schisantherin D Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-HIV replication, hepatoprotective effects, and inhibition of the endothelin B receptor (ETBR).[1][2] Accurate and consistent experimental results rely on the correct preparation and storage of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[3]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure solution integrity and reproducibility in research applications.
Compound Data and Storage Summary
Quantitative data for this compound is summarized in the table below. Adherence to recommended storage conditions is critical for maintaining the stability and activity of the compound in both solid and solution forms.
Table 1: this compound Properties and Storage Recommendations
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₉H₂₈O₉ | [1][3][4] |
| Molecular Weight | 520.53 g/mol | [1][2][3][4][5][6] |
| Appearance | Solid Powder | [3] |
| Purity | >98% | [3][4] |
| Storage (Powder) | Short-term (days to weeks): 0-4°C, dry, dark. Long-term (months to years): -20°C. | [1][3] |
| Storage (DMSO Stock) | 6 months at -80°C. 1 month at -20°C. 2 weeks at 4°C. | [1][4] |
Note: Always refer to the batch-specific molecular weight provided on the product's Certificate of Analysis (CoA) for the most accurate calculations.
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Sterile, polypropylene conical tubes (if preparing larger volumes)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Molarity Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Table 2: Volume of DMSO for a 10 mM Stock Solution
| Mass of this compound | Molecular Weight | Volume of DMSO to Add | Final Concentration |
| 1 mg | 520.53 g/mol | 192.11 µL | 10 mM |
| 5 mg | 520.53 g/mol | 960.57 µL | 10 mM |
| 10 mg | 520.53 g/mol | 1.92 mL | 10 mM |
Step-by-Step Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO (as per Table 2) to the tube containing the powder.
-
Dissolution: Cap the tube securely and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Immediately store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1][4]
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Associated Signaling Pathway
This compound has been shown to exert anti-liver fibrosis effects by modulating signaling pathways linked to the endothelin B receptor (ETBR), including the TGF-β/Smad and Nrf2/ARE pathways.[7] A related compound, Schisantherin A, is known to inhibit the NF-κB pathway, which is a central regulator of inflammation.[8] The diagram below shows a simplified representation of the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB pathway by related lignans.
Handling and Dilution for Assays
-
Safety: Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.
-
Dilution: When preparing working solutions for cell-based assays, the DMSO stock should be diluted in the appropriate culture medium. It is crucial to ensure the final concentration of DMSO in the culture does not exceed a level toxic to the cells, typically recommended to be below 0.5%.[9]
-
Controls: Always include a vehicle control (culture medium with the same final concentration of DMSO) in experiments to account for any effects of the solvent.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 5. This compound | HIV Protease | TargetMol [targetmol.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Note: Quantification of Schisantherin D in Schisandra sphenanthera by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Schisantherin D in Schisandra sphenanthera fruit extracts using a validated High-Performance Liquid Chromatography (HPLC) method. This compound, a bioactive dibenzocyclooctadiene lignan, is a key marker for the quality control of Schisandra sphenanthera. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document includes comprehensive experimental protocols, data presentation in tabular format, and a workflow diagram to ensure accurate and reproducible quantification of this compound for research and drug development purposes.
Introduction
Schisandra sphenanthera, commonly known as "Nanwuweizi," is a traditional Chinese medicine renowned for its diverse pharmacological activities, which are largely attributed to its rich content of lignans. This compound is one of the significant lignans present in the fruit of S. sphenanthera. Accurate and reliable quantification of this compound is crucial for the quality assessment and standardization of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a preferred method for the quantitative analysis of these bioactive lignans due to its high sensitivity and specificity.[1][2] This application note outlines a validated HPLC method for the precise quantification of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is employed for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100 Series or equivalent |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient Elution | A typical gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute compounds with higher hydrophobicity. A specific gradient should be optimized for baseline separation of this compound from other lignans. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
2.1. Stock Standard Solution of this compound:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at 4°C in a dark container.
2.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve a range of concentrations suitable for plotting a calibration curve.
Sample Preparation
3.1. Plant Material:
-
Collect and dry the fruits of Schisandra sphenanthera.
-
Grind the dried fruits into a fine powder.
3.2. Extraction:
-
Accurately weigh about 1.0 g of the powdered sample into a conical flask.
-
Add 25 mL of methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Allow the mixture to cool and then add methanol to compensate for any solvent loss.
-
Filter the extract through a 0.45 µm membrane filter before HPLC analysis.
Method Validation Data
A validated HPLC method ensures reliable and accurate quantification. The following parameters should be assessed:
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Validation Parameter | Typical Acceptance Criteria | Example Data (Hypothetical) |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Linear Range | To be determined based on expected sample concentrations | 1.0 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.3 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: 1.2%Interday: 2.1% |
| Accuracy (Recovery %) | 95% - 105% | 98.5% - 102.3% |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity confirmed by PDA or MS data |
Experimental Workflow
Signaling Pathways and Logical Relationships
While this application note focuses on the analytical method, it is important to understand the context of this compound's biological activity. This compound and other lignans from Schisandra have been studied for their potential therapeutic effects, which often involve complex signaling pathways. For instance, research suggests that some lignans may exert their effects through pathways related to inflammation and oxidative stress. A simplified representation of a hypothetical signaling pathway influenced by a bioactive compound like this compound is shown below.
Conclusion
The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound in Schisandra sphenanthera. Adherence to the detailed protocols and validation procedures will ensure high-quality data for quality control, research, and drug development applications. The provided workflow and diagrams serve as a comprehensive guide for researchers and scientists in this field.
References
Application Note: Quantitative Analysis of Schisantherin D using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin D is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. Lignans from Schisandra species are of significant interest in pharmaceutical research due to their wide range of pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2] this compound, in particular, has demonstrated potential in protecting against liver fibrosis and heart failure.[3][4] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
The method leverages the high separation efficiency of UPLC and the high sensitivity and specificity of tandem mass spectrometry.
-
Liquid Chromatography (LC): A reversed-phase C18 column is used to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) ensures efficient separation and sharp peak shapes.[5][6]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized using an electrospray ionization (ESI) source, typically in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves selecting the specific precursor ion (Q1) of this compound and a characteristic product ion (Q3) generated through collision-induced dissociation. This technique provides excellent specificity and reduces matrix interference.[6][7]
Experimental Protocols
Sample Preparation (from Rat Plasma)
This protocol describes a common protein precipitation method for extracting this compound from plasma samples, suitable for pharmacokinetic studies.
-
Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Transfer 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 150 µL of cold acetonitrile (containing the internal standard, if used). The use of an internal standard (e.g., diazepam, carbamazepine, or a structurally similar compound not present in the sample) is highly recommended to correct for extraction variability.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis.
-
Injection: Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.[8]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Method optimization is required for specific instruments and applications.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| System | Ultra-Performance Liquid Chromatography (UPLC) System |
| Column | ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm) or equivalent[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.3 - 0.4 mL/min[6][9] |
| Column Temperature | 30 - 40 °C[6][8] |
| Injection Volume | 2 - 5 µL |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run from 10% B to 90% B over several minutes.[6] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Precursor Ion (Q1) | m/z 521.2 (for [M+H]⁺) (based on MW of 520.53) |
| Product Ion (Q3) | m/z 399.1 (corresponding to [M+H-C₇H₆O₂]⁺) |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150 °C |
| Desolvation Gas Temp | ~350 °C |
| Collision Gas | Argon |
| Collision Energy (CE) | Optimization required (typically 15-35 eV) |
| Declustering Potential (DP) | Optimization required (typically 50-100 V) |
Note: The exact m/z values and optimal CE/DP should be determined by infusing a standard solution of this compound.
Method Validation Summary
Analytical methods must be validated to ensure reliability for regulatory submissions and scientific accuracy. The following table summarizes typical acceptance criteria and representative data for lignan analysis.
Table 3: Method Validation Parameters and Representative Data
| Parameter | Acceptance Criteria | Representative Data for Lignan Analysis* |
| Linearity (r²) | > 0.99 | > 0.998[9] |
| Range | Varies by application | 1 - 1000 ng/mL |
| LLOQ | S/N > 10, Precision < 20%, Accuracy 80-120% | 1.0 - 10 ng/mL[6] |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 12%[9] |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 12%[9] |
| Accuracy (%RE) | ± 15% (± 20% at LLOQ) | 89% to 107%[9] |
| Extraction Recovery | Consistent and reproducible | > 70%[7] |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 88% to 105%[7] |
*Note: The data presented are representative values for the analysis of various lignans from Schisandra species as reported in the literature. Specific validation for this compound should be performed to establish performance characteristics.
Visualized Workflows and Pathways
Experimental Workflow
The overall process for the quantitative analysis of this compound in a biological matrix is outlined below.
Signaling Pathway Modulation
This compound has been shown to exert its therapeutic effects by modulating key signaling pathways. For instance, in heart failure models, it inhibits the PI3K/Akt pathway, which is critical for cell survival, growth, and apoptosis.[4]
Applications
This validated LC-MS/MS method is suitable for a variety of applications in drug development and natural product research:
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical and clinical studies.
-
Quality Control: To standardize the content of this compound in raw herbal materials and finished commercial products derived from Schisandra sphenanthera.[2]
-
Metabolite Identification: To identify and quantify metabolites of this compound in biological systems.
-
Mechanistic Studies: To correlate tissue and plasma concentrations with pharmacological effects and target engagement.[3]
References
- 1. <i>Schisandra chinensis</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Investigating the Mechanism of Action of Schisandra chinensis Combined with Coenzyme Q10 in the Treatment of Heart Failure Based on PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical and biotechnological studies on Schisandra chinensis cultivar Sadova No. 1—a high utility medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic strategy for screening therapeutic constituents of Schisandra chinensis (Turcz.) Baill infiltrated blood–brain barrier oriented in lesions using ethanol and water extracts: a novel perspective for exploring chemical material basis of herb medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Schisantherin D and Cancer Cell Apoptosis: An Overview of Current Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an overview of the current scientific understanding regarding the potential of Schisantherin D to induce apoptosis in cancer cells. Extensive literature searches have revealed that while the broader class of dibenzocyclooctadiene lignans from Schisandra species is known for its anticancer properties, specific research on this compound's role in cancer cell apoptosis is limited. The majority of published studies focus on its hepatoprotective and anti-fibrotic effects.
However, significant research is available for a closely related compound, Schisantherin A , which has been demonstrated to induce apoptosis in various cancer cell lines. The following sections will, therefore, focus on the well-documented pro-apoptotic activities of Schisantherin A as a potential model for understanding the broader therapeutic possibilities of Schisantherins. This information is intended to serve as a valuable resource for researchers interested in the anticancer potential of this family of compounds.
Schisantherin A: A Potent Inducer of Apoptosis in Cancer Cells
Schisantherin A has been identified as a promising natural compound with cytotoxic effects on several cancer cell lines. Its mechanism of action often involves the induction of programmed cell death, or apoptosis, through various signaling pathways.
Quantitative Data on Cytotoxic Activity
The efficacy of Schisantherin A in inhibiting cancer cell proliferation is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 6.65 | [1] |
| Hep3B | Liver Cancer | 10.50 | [1] |
| Huh7 | Liver Cancer | 10.72 | [1] |
| MKN45 | Gastric Cancer | Not specified | [2] |
| SGC-7901 | Gastric Cancer | Not specified | [2] |
Mechanism of Action: Key Signaling Pathways
Research has elucidated that Schisantherin A triggers apoptosis by modulating specific intracellular signaling cascades.
ROS/JNK Signaling Pathway in Gastric Cancer
In human gastric cancer cells (MKN45 and SGC-7901), Schisantherin A has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This process also involves the inhibition of the antioxidant factor Nrf2.[2] The key molecular events include:
-
Increased intracellular ROS production.
-
Phosphorylation and activation of JNK.
-
Loss of mitochondrial membrane potential.
-
Upregulation and cleavage of caspase-9 and caspase-3.[2]
-
Cleavage of Poly (ADP-ribose) polymerase (PARP).
ROS/JNK signaling pathway activated by Schisantherin A.
Endoplasmic Reticulum (ER) Stress Pathway in Liver Cancer
In liver cancer cells, in silico studies suggest that Schisantherin A may exert its cytotoxic effects by targeting key proteins involved in the unfolded protein response (UPR) or ER stress, such as IRE1α and PERK.[1] This indicates a potential alternative pathway for apoptosis induction.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of Schisantherin A.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Schisantherin A on cancer cells.
Workflow:
Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MKN45) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Schisantherin A (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with Schisantherin A.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Schisantherin A for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
Methodology:
-
Protein Extraction: Treat cells with Schisantherin A, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2, Bax, p-JNK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct evidence for this compound-induced apoptosis in cancer cells is currently lacking in the scientific literature, the extensive research on Schisantherin A provides a strong foundation for investigating its potential. The protocols and data presented here for Schisantherin A can serve as a guide for researchers to explore the anticancer activities of this compound and other related dibenzocyclooctadiene lignans. Further studies are warranted to elucidate the specific mechanisms of this compound and to evaluate its therapeutic potential in oncology.
References
Application Notes and Protocols for Studying the Hepatoprotective Activity of Schisantherin D In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisantherin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated significant hepatoprotective properties in preclinical studies. These application notes provide a comprehensive overview of the in vivo evaluation of this compound, focusing on its therapeutic potential in liver fibrosis. Detailed protocols for a carbon tetrachloride (CCl4)-induced liver fibrosis model in mice, subsequent biochemical and histological analyses, and investigation of the underlying molecular mechanisms are provided.
Data Presentation
The hepatoprotective effects of this compound have been quantified in a CCl4-induced liver fibrosis mouse model. The following tables summarize the key findings, demonstrating a dose-dependent attenuation of liver injury and fibrosis.
Table 1: Effect of this compound on Serum Biomarkers of Liver Function
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | LDH (U/L) | TNF-α (pg/mL) | GSH (μmol/g prot) |
| Control | - | Normal | Normal | Normal | Normal | Normal |
| CCl4 Model | - | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Decreased |
| This compound | Low | Reduced | Reduced | Reduced | Reduced | Increased |
| This compound | High | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased |
Note: "Normal," "Significantly Elevated," "Reduced," "Increased," and "Significantly Reduced/Increased" are qualitative summaries based on reported data. Specific numerical values can be found in the cited literature.[1]
Table 2: Effect of this compound on Hepatic Tissue Markers
| Treatment Group | Dose | Histological Fibrosis Score | α-SMA Expression | Collagen I Expression | p-Smad2/3 Expression | Nuclear Nrf2 Expression |
| Control | - | Minimal | Low | Low | Low | Basal |
| CCl4 Model | - | Severe | High | High | High | Slightly Increased |
| This compound | Low | Moderate | Reduced | Reduced | Reduced | Increased |
| This compound | High | Mild | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased |
Note: This table represents a qualitative summary of the observed effects.[1][2]
Experimental Protocols
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol describes the induction of liver fibrosis in mice using CCl4, a widely used hepatotoxin, and the subsequent treatment with this compound.[3][4][5]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or corn oil)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Receives vehicle for both CCl4 and this compound.
-
CCl4 Model Group: Receives CCl4 and the vehicle for this compound.
-
This compound Treatment Groups: Receive CCl4 and varying doses of this compound (e.g., low dose and high dose).
-
-
Induction of Liver Fibrosis:
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound daily via oral gavage, starting from the first day of CCl4 injection and continuing throughout the experimental period.
-
The control and CCl4 model groups receive the vehicle alone.
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation and biochemical analysis.
-
Perfuse the liver with ice-cold saline and excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
-
Biochemical Analysis of Liver Function
This protocol outlines the measurement of key serum enzymes that are indicative of liver damage.[8]
Materials:
-
Mouse serum samples
-
Commercial assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH)
-
Microplate reader
Procedure:
-
Allow serum samples and assay reagents to equilibrate to room temperature.
-
Follow the manufacturer's instructions provided with the commercial assay kits for ALT, AST, and LDH.
-
Briefly, this typically involves adding a specific volume of serum to a reaction mixture in a 96-well plate.
-
Incubate the plate for the recommended time at the specified temperature.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the enzyme activities (U/L) based on the standard curve provided with the kit.
Histological Analysis of Liver Fibrosis
This protocol describes the staining of liver sections to visualize collagen deposition and assess the extent of fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue blocks
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Masson's Trichrome staining kit or Sirius Red staining solution
-
Microscope
Procedure:
-
Sectioning: Cut 4-5 μm thick sections from the paraffin-embedded liver blocks using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
H&E Staining:
-
Stain with hematoxylin to visualize cell nuclei.
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix.
-
Dehydrate and mount the slides.
-
-
Masson's Trichrome or Sirius Red Staining:
-
Follow the protocol provided with the Masson's Trichrome kit to stain collagen fibers blue.
-
Alternatively, stain with Sirius Red solution to visualize collagen fibers as red under bright-field microscopy or with polarized light for enhanced birefringence.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess the degree of liver fibrosis based on a semi-quantitative scoring system (e.g., METAVIR or Ishak scoring system).
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol details the detection and quantification of key proteins involved in the Nrf2 and TGF-β signaling pathways.[9][10][11]
Materials:
-
Frozen liver tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-p-Smad2/3, anti-Smad2/3, anti-TGF-β1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen liver tissue in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the hepatoprotective effect of this compound.
Signaling Pathways
Caption: Proposed mechanism of this compound's hepatoprotective action.
References
- 1. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 4. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Schisantherin D in Carbon Tetrachloride-Induced Liver Injury Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon tetrachloride (CCl4) is a potent hepatotoxin widely used to induce experimental liver injury in animal models, mimicking the pathological features of toxic hepatitis and fibrosis. Schisantherin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated significant hepatoprotective effects in these models. These application notes provide a comprehensive overview of the use of this compound in CCl4-induced liver injury studies, including detailed experimental protocols, a summary of its therapeutic effects, and visualization of the underlying molecular mechanisms.
Mechanism of Action
This compound exerts its hepatoprotective effects through a multi-pronged approach targeting oxidative stress, inflammation, and fibrosis. Key mechanisms include:
-
Antioxidant Effects: this compound enhances the endogenous antioxidant defense system. It upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response, which in turn increases the levels of antioxidant enzymes like glutathione (GSH).[1] This helps to neutralize the reactive free radicals produced during CCl4 metabolism, thereby reducing lipid peroxidation and cellular damage.[2][3]
-
Anti-inflammatory Effects: The compound mitigates the inflammatory response in the liver. It has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] This reduction in inflammation helps to limit secondary damage to hepatocytes.
-
Anti-fibrotic Effects: this compound plays a crucial role in attenuating liver fibrosis. It modulates signaling pathways linked to the endothelin B receptor (ETBR).[1][4] Furthermore, it interferes with the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a key driver of hepatic stellate cell (HSC) activation and collagen deposition.[1] By inhibiting these pathways, this compound can reduce the expression of fibrosis markers like α-smooth muscle actin (α-SMA) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1).[1][4]
Quantitative Data Summary
The hepatoprotective effects of this compound have been quantified in various studies. The following tables summarize the key findings on serum markers of liver injury, antioxidant status, and fibrosis-related proteins.
Table 1: Effect of this compound on Serum Markers of Liver Injury in CCl4-Treated Rodents
| Parameter | CCl4 Model Group | This compound Treated Group | Percentage Change | Reference |
| Alanine Aminotransferase (ALT) | Elevated | Significantly Decreased | ↓ | [1] |
| Aspartate Aminotransferase (AST) | Elevated | Significantly Decreased | ↓ | [1] |
| Lactate Dehydrogenase (LDH) | Elevated | Significantly Decreased | ↓ | [1] |
Table 2: Effect of this compound on Antioxidant and Inflammatory Markers in CCl4-Treated Rodents
| Parameter | CCl4 Model Group | This compound Treated Group | Percentage Change | Reference |
| Glutathione (GSH) | Decreased | Significantly Increased | ↑ | [1][4] |
| Tumor Necrosis Factor-α (TNF-α) | Increased | Significantly Decreased | ↓ | [1] |
| Transforming Growth Factor-β1 (TGF-β1) | Increased | Significantly Decreased | ↓ | [4] |
Table 3: Effect of this compound on Liver Fibrosis Markers in CCl4-Treated Rodents
| Parameter | CCl4 Model Group | This compound Treated Group | Percentage Change | Reference |
| Endothelin Receptor B (ETBR) | Upregulated | Downregulated | ↓ | [1][4] |
| Phosphorylated Smad2/3 (p-Smad2/3) | Upregulated | Downregulated | ↓ | [1] |
| Tissue Inhibitor of Metalloproteinases 1 (TIMP1) | Upregulated | Downregulated | ↓ | [1] |
| α-Smooth Muscle Actin (α-SMA) | Upregulated | Downregulated | ↓ | [4] |
| Smad7 | Downregulated | Upregulated | ↑ | [1] |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Downregulated | Upregulated | ↑ | [1] |
Experimental Protocols
The following are detailed protocols for inducing liver injury with CCl4 and for the administration of this compound.
Protocol 1: CCl4-Induced Acute Liver Injury Model in Mice
-
Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide mice into at least three groups: Control, CCl4 Model, and this compound treatment group.
-
CCl4 Administration: Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil. Induce acute liver injury by a single intraperitoneal (i.p.) injection of the CCl4 solution at a dose of 1-2 mL/kg body weight. The control group should receive an equivalent volume of the vehicle (olive oil or corn oil).
-
This compound Treatment: this compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). Administer this compound orally (p.o.) at a specific dose (e.g., 25-50 mg/kg) daily for a period of 5-7 days prior to CCl4 administration.
-
Sample Collection: 24 hours after CCl4 injection, euthanize the mice. Collect blood via cardiac puncture for serum biochemical analysis. Perfuse the liver with ice-cold saline and collect liver tissue for histopathological and molecular analysis.
Protocol 2: CCl4-Induced Liver Fibrosis Model in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Acclimatization: As described in Protocol 1.
-
Grouping: Randomly divide rats into groups: Control, CCl4 Model, and this compound treatment group(s).
-
CCl4 Administration: Prepare a 40-50% (v/v) solution of CCl4 in olive oil. Induce liver fibrosis by subcutaneous or intraperitoneal injection of the CCl4 solution at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.
-
This compound Treatment: Begin this compound administration (e.g., 25-50 mg/kg, p.o., daily) concurrently with the CCl4 injections or as a therapeutic intervention after a period of CCl4 induction.
-
Sample Collection: At the end of the treatment period, euthanize the rats. Collect blood and liver tissue as described in Protocol 1 for analysis of fibrosis markers (e.g., hydroxyproline content, Masson's trichrome staining) and other relevant parameters.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound in CCl4-induced liver injury.
Experimental Workflow
Caption: General workflow for studying this compound in a CCl4 model.
References
- 1. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin B protects against carbon tetrachloride toxicity by enhancing the mitochondrial glutathione redox status in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Lignans from Schisandra chinensis ameliorate alcohol and CCl4-induced long-term liver injury and reduce hepatocellular degeneration via blocking ETBR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assay of Schisantherin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. Lignans from Schisandra species have been traditionally used in medicine for their various biological activities, including hepatoprotective and anti-inflammatory effects. This document provides detailed application notes and protocols for evaluating the anti-inflammatory properties of this compound, focusing on its effects on key inflammatory mediators and signaling pathways in a well-established in vitro model of inflammation.
The primary mechanism by which this compound and related lignans are believed to exert their anti-inflammatory effects is through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of these pathways leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
This document outlines the protocols for assessing the inhibitory effects of this compound on these inflammatory markers using the LPS-stimulated RAW 264.7 murine macrophage cell line, a standard and widely used model for studying inflammation.
Data Presentation
While specific quantitative data for this compound is still emerging, the following tables summarize the representative anti-inflammatory activity of a closely related compound, Schisantherin A, in LPS-stimulated RAW 264.7 macrophages. This data provides an expected profile of the anti-inflammatory potential of this compound.
Table 1: Inhibitory Effects of Schisantherin A on Pro-inflammatory Mediators [1]
| Concentration of Schisantherin A | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of Prostaglandin E2 (PGE2) Production (%) |
| 0.5 mg/L | 25.3 ± 3.1 | 18.7 ± 2.5 |
| 2.5 mg/L | 58.1 ± 4.5 | 45.2 ± 3.8 |
| 25 mg/L | 89.6 ± 6.2 | 76.9 ± 5.1 |
Table 2: Inhibitory Effects of Schisantherin A on Pro-inflammatory Cytokines [1]
| Concentration of Schisantherin A | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| 0.5 mg/L | 21.4 ± 2.8 | 15.8 ± 2.1 |
| 2.5 mg/L | 51.7 ± 4.2 | 42.3 ± 3.5 |
| 25 mg/L | 82.3 ± 5.9 | 71.6 ± 4.9 |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for these assays.
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired incubation period (typically 18-24 hours).
-
Collect the cell culture supernatants for subsequent analysis of NO, PGE2, and cytokines.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Materials:
-
Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite (NaNO2) standard solution.
-
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of the experimental plate.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific proteins in the cell culture supernatant.
-
Principle: These assays are typically sandwich ELISAs where the target protein is captured by a specific antibody coated on the plate, and a second, enzyme-linked antibody is used for detection.
-
Materials:
-
Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.
-
Wash buffer, substrate solution, and stop solution (usually provided in the kit).
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, add cell culture supernatants (and standards) to the antibody-coated wells of the microplate.
-
Incubate to allow the target protein to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again.
-
Add the substrate solution, which will be converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the target protein based on the standard curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Experimental Workflow
Caption: Experimental Workflow for Anti-inflammatory Assays.
References
Schisantherin D: Application Notes and Protocols for HIV Replication Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin D, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, has demonstrated potential as an inhibitor of Human Immunodeficiency Virus (HIV) replication.[1] This document provides detailed application notes and experimental protocols for assessing the anti-HIV activity of this compound. The protocols outlined below cover the evaluation of its efficacy in inhibiting HIV-1 replication and the assessment of its cytotoxic effects on host cells. These guidelines are intended to assist researchers in the standardized evaluation of this compound and similar compounds in the context of anti-HIV drug discovery.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| EC50 (Anti-HIV Activity) | H9 | HIV-1 | 0.5 µg/mL | [1] |
| IC50 (Cytotoxicity) | H9 | N/A | 25.3 µg/mL |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Postulated Mechanism of Action
While the precise mechanism of action for this compound's anti-HIV activity is not fully elucidated, related lignans from the Schisandra family have been shown to inhibit HIV-1 reverse transcriptase (RT).[2] The RT enzyme is crucial for the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. Therefore, it is plausible that this compound may exert its antiviral effects through the inhibition of this key enzyme. Further enzymatic assays are required to confirm this hypothesis.
Below is a diagram illustrating the potential mechanism of action of this compound in the context of the HIV-1 replication cycle.
Caption: Postulated mechanism of this compound inhibiting HIV-1 reverse transcription.
Experimental Protocols
This section provides detailed protocols for assessing the anti-HIV activity and cytotoxicity of this compound.
HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)
This assay quantifies the inhibition of HIV-1 replication by measuring the levels of the viral p24 capsid protein in the supernatant of infected cell cultures.
Experimental Workflow:
Caption: Workflow for the HIV-1 replication inhibition assay using p24 ELISA.
Materials:
-
H9 human T-lymphocyte cell line
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture H9 cells in RPMI-1640 complete medium. On the day of the assay, ensure cells are in the exponential growth phase and adjust the cell density to 1 x 10^5 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete RPMI-1640 medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Infection and Treatment: a. Seed 100 µL of the H9 cell suspension (1 x 10^4 cells) into each well of a 96-well plate. b. Add 50 µL of the appropriate this compound dilution or vehicle control to each well. c. Immediately infect the cells by adding 50 µL of a pre-titered HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line. d. Include uninfected cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 days.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant for p24 analysis.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Generate a standard curve using the recombinant p24 standards provided in the ELISA kit. b. Determine the concentration of p24 in each sample from the standard curve. c. Calculate the percentage of HIV-1 inhibition for each concentration of this compound relative to the vehicle-treated control. d. Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of the host cells (H9 cells) to ensure that the observed antiviral activity is not due to toxicity.
Experimental Workflow:
Caption: Workflow for the cytotoxicity assessment using the MTT assay.
Materials:
-
H9 human T-lymphocyte cell line
-
This compound
-
RPMI-1640 complete medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture H9 cells as described in the previous protocol. Adjust the cell density to 1 x 10^5 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Cell Seeding and Treatment: a. Seed 100 µL of the H9 cell suspension (1 x 10^4 cells) into each well of a 96-well plate. b. Add 100 µL of the appropriate this compound dilution or vehicle control to each well. c. Include wells with untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 days.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. b. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
The protocols detailed in this document provide a framework for the systematic evaluation of this compound as a potential anti-HIV agent. By following these standardized methods, researchers can obtain reliable and reproducible data on its efficacy and cytotoxicity, which are essential for further preclinical development. The potential for this compound to inhibit HIV-1 reverse transcriptase warrants further investigation to fully characterize its mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Schisantherin D In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisantherin D in in vitro settings. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro applications.[1][2] this compound is a lipophilic compound with poor aqueous solubility, and DMSO is effective at dissolving it and is compatible with most cell culture media at low final concentrations.
Q2: What is the maximum final concentration of DMSO that is safe for my cell line?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[3][4][5] However, the tolerance to DMSO can be cell-line specific.[4][6][7] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line where cell viability is not affected.[3][4]
Q3: I am observing precipitation of this compound after adding it to my cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure your stock solution is fully dissolved: Before diluting into your media, make sure the this compound is completely dissolved in your DMSO stock. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.
-
Use a serial dilution approach: Instead of adding a small volume of a highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps in media.
-
Pre-warm your media: Adding a cold stock solution to warm media can sometimes cause the compound to crash out. Try pre-warming your media to 37°C before adding the this compound stock solution.
-
Increase the final DMSO concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration. However, this should be done cautiously and only after determining the safe concentration for your cells (see Q2).
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol have been used for dissolving similar poorly soluble compounds for in vitro studies. If you choose an alternative solvent, it is crucial to perform a vehicle control to assess its impact on cell viability and function. For some applications, formulation strategies like using cyclodextrins may also be considered to improve aqueous solubility.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent bioactivity | Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the stock solution. Consider gentle warming and vortexing. Prepare fresh stock solutions regularly. |
| Degradation of the compound. | Store the this compound powder and stock solutions under the recommended conditions (typically -20°C, protected from light). | |
| High background noise or off-target effects | High final concentration of the solvent (e.g., DMSO). | Lower the final solvent concentration in your assay. Always include a vehicle control (media with the same final solvent concentration but without this compound) to differentiate between compound-specific effects and solvent effects. |
| Cell death in control wells (vehicle only) | The final solvent concentration is toxic to the cells. | Determine the maximum non-toxic solvent concentration for your specific cell line through a dose-response experiment (e.g., MTT or trypan blue exclusion assay). |
| Precipitation in stock solution over time | The compound is coming out of solution at low temperatures. | Store the stock solution at room temperature if it is to be used within a short period. For long-term storage at -20°C, ensure the compound is fully dissolved before each use, which may require gentle warming. |
Quantitative Data Summary
The following table summarizes the reported effects of different DMSO concentrations on cell viability in in vitro cultures. This data should be used as a guideline, and it is essential to validate the optimal concentration for your specific experimental setup.
| Final DMSO Concentration (v/v) | General Observation | Cell Line Examples (if specified) | Reference |
| < 0.1% | Generally considered safe with minimal to no effect on cell viability. | Gold standard for many cell lines. | [4] |
| 0.1% - 0.5% | Often well-tolerated, but cell-line dependent effects may start to appear. | DU145 (~0.5%), PC3 (<0.3%) | [4] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | HeLa, MCF-7 | [5] |
| 1% | Often considered the maximum allowable concentration, but can cause significant viability loss in some cell lines. | Human fibroblasts | [7] |
| > 2% | Generally cytotoxic to most mammalian cell lines. | Bacteria and eukaryotic cells | [6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions
This protocol provides a general procedure for preparing a this compound stock solution in DMSO and subsequent dilution for in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 520.53 g/mol . b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. d. Vortex the solution thoroughly until the this compound is completely dissolved. If needed, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the stock solution aliquots at -20°C, protected from light.
-
Preparation of Working Solutions in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve your desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. d. When diluting, add the this compound stock solution to the medium and mix immediately by gentle pipetting or inverting the tube to prevent precipitation. e. Ensure the final concentration of DMSO in your working solutions is below the cytotoxic level for your cell line (ideally ≤ 0.5%). f. Always prepare a vehicle control with the same final concentration of DMSO as your highest concentration working solution.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and fibrosis. Below are diagrams of two important pathways influenced by this compound.
References
Schisantherin D Stability Under Different pH Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Schisantherin D under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solutions of varying pH?
A1: this compound, a dibenzocyclooctadiene lignan, is susceptible to degradation in both acidic and alkaline conditions. The primary route of degradation is believed to be the hydrolysis of its ester functional group. Generally, the compound exhibits its greatest stability in neutral to slightly acidic pH ranges. Extreme pH values and elevated temperatures will accelerate its degradation.
Q2: I am observing rapid degradation of my this compound stock solution. What could be the cause?
A2: Rapid degradation is often linked to the pH of the solvent used. This compound is sparingly soluble in water and is often dissolved in organic solvents like DMSO for stock solutions.[1] Subsequent dilution into aqueous buffers for cell-based assays or other experiments can lead to pH-related instability. Ensure your final buffer system is within a pH range of 4-7 for maximal stability. Also, consider the storage conditions; solutions should be stored at low temperatures and protected from light.
Q3: How can I quantify the degradation of this compound in my samples?
A3: The most common and reliable method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[2] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from any potential degradants.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products under various pH conditions are not extensively documented in the public literature, hydrolysis of the ester linkage is a probable degradation pathway. This would result in the formation of the corresponding carboxylic acid and alcohol. Further degradation of the core dibenzocyclooctadiene structure may occur under harsh conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in stability studies | pH of the buffer solution is not accurately controlled. | Prepare fresh buffers for each experiment and verify the pH with a calibrated meter before use. |
| Temperature fluctuations during the experiment. | Use a calibrated incubator or water bath to maintain a constant temperature. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Perform forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean laboratory ware. Analyze a blank sample to rule out contamination. | |
| Low recovery of this compound from the sample matrix | Adsorption of the compound to the container surface. | Use silanized glassware or low-adsorption polypropylene tubes. |
| Inefficient extraction from the sample matrix. | Optimize your sample preparation and extraction procedure. A validated method should be used.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Different pH Conditions
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Phosphate or citrate buffers
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- DMSO (optional, for initial stock solution)
2. Preparation of Buffer Solutions:
- Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 7, 9, and 12).
- For acidic conditions, 0.1 M HCl (approx. pH 1) and a pH 4 buffer can be used.
- For neutral conditions, a pH 7 buffer is suitable.
- For alkaline conditions, a pH 9 buffer and 0.1 M NaOH (approx. pH 13) can be used.
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
- For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).
- Prepare a control sample (T=0) for each pH by immediately neutralizing an aliquot of the sample and diluting it with the mobile phase to a suitable concentration for HPLC analysis.
4. Stress Conditions:
- Incubate the prepared samples at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.
- Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
- Immediately neutralize the aliquots (if in acidic or basic solutions) and dilute them with the mobile phase for HPLC analysis.
5. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- Quantify the remaining percentage of this compound at each time point relative to the T=0 sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
- A C18 reversed-phase column is a common choice for the analysis of lignans.
- The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. A gradient elution is often necessary to separate the parent compound from its degradation products.
2. Method Validation:
- The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
- Specificity: Analyze stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that the method can separate this compound from its degradation products and any matrix components.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound at 60°C to illustrate its stability profile under different pH conditions. This data is for illustrative purposes only and may not reflect actual experimental results.
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 85.2 | 98.1 | 99.5 | 92.3 | 70.1 |
| 4 | 72.5 | 96.5 | 98.9 | 85.1 | 55.8 |
| 8 | 58.1 | 93.2 | 97.6 | 70.4 | 38.2 |
| 12 | 45.9 | 90.1 | 96.1 | 58.9 | 25.3 |
| 24 | 22.4 | 82.3 | 92.5 | 35.7 | 8.9 |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Postulated Hydrolysis Pathway for this compound.
References
long-term storage and stability of Schisantherin D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage, stability, and handling of Schisantherin D.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
For long-term storage, solid this compound should be kept at -20°C in a dry and dark environment.[1][2] When stored properly under these conditions, it has a shelf life of over three years.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Q2: How should I store stock solutions of this compound?
The stability of this compound in solution depends on the storage temperature. For short-term storage (days to weeks), stock solutions, typically prepared in DMSO, can be kept at 0-4°C.[1] For longer-term storage, it is recommended to store aliquots at -20°C (for months) or -80°C (for up to 6 months) to minimize freeze-thaw cycles.[1][2][3]
Q3: Is this compound stable at room temperature during shipping?
Yes, this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1]
Q4: What are the known biological activities of this compound?
This compound, a lignan isolated from Schisandra sphenanthera, has demonstrated several biological activities, including anti-HIV replication and hepatoprotective effects.[2][3] Its hepatoprotective action is partly attributed to its ability to inhibit the endothelin receptor B (ETBR).[3]
Troubleshooting Guide
Issue: Precipitation of this compound in aqueous media during cell culture experiments.
-
Cause: this compound has poor water solubility. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically <0.5%) while maintaining the solubility of this compound. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Pre-warm Media: Warm the cell culture media or buffer to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the aqueous medium, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.
-
Solubility Enhancers: For in vivo studies or specific in vitro assays where DMSO is not suitable, consider the use of solubility-enhancing excipients such as cyclodextrins or formulating the compound in a suitable vehicle. However, the effects of these enhancers on the experimental system must be validated.
-
Issue: Inconsistent results or loss of activity in stored stock solutions.
-
Cause: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound in solution.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Upon preparation, divide the stock solution into smaller, single-use aliquots to avoid multiple freeze-thaw cycles.
-
Confirm Storage Temperature: Ensure that stock solutions are stored at the recommended temperatures (-20°C for months, -80°C for up to 6 months).[2][3]
-
Protect from Light: Store stock solutions in amber vials or tubes, or wrap them in aluminum foil to protect them from light, which can cause photodegradation.
-
Use Freshly Prepared Solutions: For critical experiments, it is advisable to use freshly prepared stock solutions or solutions that have been stored for a minimal amount of time.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Long-term (months to years) | -20°C | Dry, dark | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | |
| Long-term (months) | -20°C | ||
| Extended-term | -80°C (up to 6 months) |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol: Stability-Indicating UPLC-MS Method for this compound
This protocol outlines a general method for assessing the stability of this compound. It is based on typical analytical methods for dibenzocyclooctadiene lignans and should be optimized for specific instrumentation and experimental needs.
-
Chromatographic System:
-
An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analyte and any potential degradation products. The specific gradient profile should be optimized.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
-
-
Detection:
-
PDA Detector: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 254 nm).
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode to monitor for the parent ion of this compound and potential degradation products.
-
-
Forced Degradation Studies (Stress Testing):
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose a solution of this compound to UV light.
-
Thermal Degradation: Expose solid this compound to dry heat.
-
-
Analysis:
-
Analyze the stressed samples by the developed UPLC-MS method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
-
The method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks.
-
Signaling Pathways and Experimental Workflows
Hepatoprotective Signaling of this compound
This compound has been shown to exert hepatoprotective effects, particularly in the context of liver fibrosis, by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the Endothelin B Receptor (ETBR). This inhibition influences downstream pathways such as the TGF-β/Smad and Nrf2/ARE pathways.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Schisantherin D Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding the common issue of Schisantherin D precipitation during in vitro experiments.
Troubleshooting Guide: Resolving this compound Precipitation
This step-by-step guide addresses the most frequent causes of this compound precipitation and provides detailed protocols to ensure its solubility in cell culture media.
Issue: A precipitate forms in the cell culture medium after the addition of this compound.
This is a common occurrence due to the hydrophobic nature of this compound, a dibenzocyclooctadiene lignan.[1][2][3] The following steps will help you identify the cause and resolve the issue.
Step 1: Verify Stock Solution Preparation
An improperly prepared stock solution is a primary cause of precipitation upon dilution. This compound is soluble in DMSO but practically insoluble in aqueous solutions like cell culture media.[2][3]
-
Recommended Solvent: Use 100% dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final DMSO concentration in your culture medium.
-
Complete Dissolution: Ensure the compound is fully dissolved. Gentle warming and vortexing can be beneficial.[4][5]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
-
Accurately weigh this compound powder (MW: 520.53 g/mol ).[2][6]
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If needed, warm the tube to 37°C for 5-10 minutes and vortex again to ensure complete dissolution.[5]
-
Visually inspect against a light source to confirm no solid particles are present.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to maintain stability and avoid freeze-thaw cycles.[2][6]
Step 2: Optimize Dilution into Culture Media
Directly adding the concentrated DMSO stock to the aqueous medium is the most common mistake leading to precipitation. The key is to dilute the compound gradually.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture should not exceed 0.5%, and ideally be kept below 0.1%, as higher concentrations can have cytotoxic effects.[4]
-
Pre-warm Media: Always use media that has been pre-warmed to 37°C.[5][7]
-
Serial Dilution: Perform an intermediate dilution step in a small volume of pre-warmed media before adding it to the final culture volume.[4]
Experimental Protocol: Preparing the this compound Working Solution
-
Thaw an aliquot of your 10 mM this compound stock solution at room temperature.
-
Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Intermediate Dilution: Pipette a small volume of the pre-warmed medium into a sterile microcentrifuge tube. Add the required volume of the 10 mM stock solution to this small media volume and mix immediately and thoroughly by pipetting or gentle vortexing.
-
Final Dilution: Transfer the intermediate dilution into the final volume of pre-warmed complete media and mix gently by inverting the flask or tube several times.
-
Use the prepared medium immediately to prevent the compound from precipitating over time.
Step 3: Assess the Role of Media Components
The composition of your cell culture medium, particularly the serum content, plays a critical role in solubilizing hydrophobic compounds.
-
Serum Proteins: Serum contains proteins like albumin that can bind to hydrophobic drugs, acting as carriers and preventing their aggregation and precipitation.[8][9][10]
-
Serum-Free Conditions: Experiments in serum-free or low-serum media are much more prone to precipitation. If your experimental design permits, consider increasing the serum concentration (typically 5-10%).[11]
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum soluble concentration of this compound I can use?
This depends heavily on your specific cell culture conditions (media type, serum percentage, final DMSO concentration). You must determine the empirical solubility limit for your system. We recommend performing a simple solubility test before your main experiment.
Table 1: Example Protocol for a Solubility Test
| Final Concentration (µM) | Media Composition | Final DMSO (%) | Observation (after 2h at 37°C, 5% CO₂) |
| 10 | DMEM + 10% FBS | 0.1% | Clear Solution |
| 25 | DMEM + 10% FBS | 0.25% | Clear Solution |
| 50 | DMEM + 10% FBS | 0.5% | Slight Haze/Micro-precipitates |
| 50 | Serum-Free DMEM | 0.5% | Visible Precipitate |
| 100 | DMEM + 10% FBS | 1.0% | Heavy Precipitate |
Q2: My experiment must be serum-free. How can I prevent precipitation?
For serum-free applications, using a solubilizing agent is the most effective strategy. Cyclodextrins are widely used in cell culture to enhance the solubility of hydrophobic compounds.[12][13]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They encapsulate the hydrophobic this compound molecule, effectively making it water-soluble.[12][13][14]
-
Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative with increased solubility and low toxicity.[13][15]
-
Protocol: You can prepare a complex of this compound and HP-β-CD. This typically involves dissolving both components in a solvent like tertiary butyl alcohol and then lyophilizing the mixture to create a water-soluble powder.[15] Alternatively, co-dissolving this compound with an excess of HP-β-CD in your stock solution can also be effective.
Q3: Can I use ethanol instead of DMSO to dissolve this compound?
Schisantherin A, a related compound, is soluble in ethanol.[3] While this compound may also dissolve in ethanol, DMSO is generally the preferred solvent for cell culture due to its high solubilizing power and well-characterized effects. If you use ethanol, you must run parallel controls to ensure the final ethanol concentration is not affecting cell viability or behavior, as it is often more toxic to cells than DMSO.
Q4: How does this compound precipitation occur and how do solubilizing agents prevent it?
In an aqueous environment like cell culture media, hydrophobic this compound molecules are repelled by water and tend to aggregate, forming a solid precipitate. Solubilizing agents provide a more favorable environment for the drug molecules.
Caption: Conceptual diagram of this compound precipitation vs. solubilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of serum and supplements in culture medium k.s | PPTX [slideshare.net]
- 9. quora.com [quora.com]
- 10. biocompare.com [biocompare.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Cyclodextrins [sigmaaldrich.com]
- 13. alzet.com [alzet.com]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Schisantherin D Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Schisantherin D for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported bioactivity?
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. It has been reported to possess various biological activities, including anti-HIV replication activity. While extensive data on its cytotoxic effects across a wide range of cancer cell lines is limited, related lignans from Schisandra species have demonstrated anti-proliferative and pro-apoptotic effects. For instance, Schisantherin A has shown cytotoxicity against liver cancer cells.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Due to the limited availability of specific IC50 values for this compound in the public domain, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on data from related compounds like Schisantherin C, a broad starting range of 1 µM to 100 µM is advisable.[1] A logarithmic serial dilution is often a good approach for the initial screening.[2]
Q3: How should I dissolve this compound for cell culture experiments?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which cytotoxicity assay is most suitable for this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing the cytotoxicity of natural compounds like this compound. Other common assays include the XTT, MTS, and LDH release assays. The choice of assay may depend on the specific cell type and experimental goals.
Q5: What are the known signaling pathways affected by this compound and related compounds?
While the precise mechanisms of this compound are still under investigation, studies on related lignans from Schisandra suggest involvement in the induction of apoptosis. For example, Schisantherin A has been shown to induce apoptosis in human gastric cancer cells through the ROS/JNK signaling pathway.[3] Another related compound, Schisandrathera D, has been found to reduce ANO1 protein levels, leading to apoptosis in prostate and oral cancer cells.[4] Generally, lignans from Schisandra can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentrations for cytotoxicity assays.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Compound precipitation. | 1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Check the solubility of this compound at the tested concentrations in your culture medium. If precipitation is observed, sonicate the stock solution or slightly increase the DMSO concentration (while staying within non-toxic limits). |
| Low or no cytotoxic effect observed | 1. Concentration of this compound is too low. 2. Insufficient incubation time. 3. Cell line is resistant to the compound. 4. Inactivation of the compound in the medium. | 1. Increase the concentration range of this compound in your next experiment. 2. Extend the incubation period (e.g., from 24h to 48h or 72h). 3. Consider testing on a different, potentially more sensitive, cell line. 4. Prepare fresh dilutions of this compound for each experiment. |
| High background absorbance in MTT assay | 1. Contamination of the cell culture (e.g., bacteria, yeast). 2. High cell density leading to over-reduction of MTT. 3. Interaction of this compound with the MTT reagent. | 1. Regularly check cell cultures for contamination. 2. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay. 3. Run a control with this compound in cell-free medium to check for any direct reduction of MTT by the compound. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number. 2. Differences in cell confluence at the time of treatment. 3. Inconsistent incubation times. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Seed cells at a density that ensures they are at a consistent level of confluence (e.g., 70-80%) when the treatment is applied. 3. Strictly adhere to the same incubation times for all experiments. |
Data Presentation
Table 1: Reported Cytotoxic Activities of Schisantherin Analogs and Other Lignans from Schisandra sp.
Note: Specific IC50 values for this compound against a broad range of cancer cell lines are not extensively reported in publicly available literature. The following table provides data for related compounds to offer a starting point for experimental design.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time |
| Schisantherin A | HepG2 (Liver Cancer) | 6.65 | 48h |
| Schisantherin A | Hep3B (Liver Cancer) | 10.50 | 48h |
| Schisantherin A | Huh7 (Liver Cancer) | 10.72 | 48h |
| Schisantherin C | A549 (Lung Cancer) | 10 - 70 | Not Specified |
| Schisantherin C | HCT-15 (Colon Cancer) | 10 - 70 | Not Specified |
| Schisantherin C | T47D (Breast Cancer) | 10 - 70 | Not Specified |
| Schisantherin C | MDA-MB-231 (Breast Cancer) | 10 - 70 | Not Specified |
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for determining the cytotoxicity of this compound. Optimization of cell seeding density and incubation times is recommended for each specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assay
References
- 1. sentosacy.com [sentosacy.com]
- 2. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Schisantherin D experiments
Welcome to the technical support center for Schisantherin D research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera.[1] Its primary reported mechanisms of action include the inhibition of endothelin receptor B (ETBR) and modulation of associated signaling pathways.[1][2] It has demonstrated hepatoprotective, anti-HIV, and anti-cancer activities in various studies.[1][3]
Q2: What are the optimal solvent and storage conditions for this compound?
This compound is soluble in organic solvents such as methanol, ethanol, and chloroform, but it is insoluble in water.[4] For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate organic solvent and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q3: Are there known issues with the stability of this compound in experimental conditions?
Like many natural products, this compound's stability can be influenced by factors such as pH, light, and temperature. It is advisable to protect solutions from light and prepare them fresh for each experiment. The stability in cell culture media should be empirically determined, as components in the media may affect its degradation rate.
Q4: Can variability in the source of Schisandra sphenanthera affect experimental outcomes?
Yes, the geographical location, climate, and soil conditions where Schisandra sphenanthera is grown can significantly influence the content of its bioactive components, including this compound.[5][6] This can lead to variability in the potency of extracts. For reproducible results, it is crucial to use purified this compound of a known concentration or to standardize extracts based on their this compound content.
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cell-Based Assay Results
You may be observing significant differences in cell viability, signaling pathway activation, or other endpoints between experimental replicates.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound is insoluble in aqueous solutions like cell culture media.[4] Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Observe for any precipitation of the compound in the media. |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid prolonged exposure of the compound to light and room temperature. |
| Cell Line Health & Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses. |
| Inconsistent Seeding Density | Use a consistent cell seeding density across all wells and plates. Variations in cell number at the time of treatment can significantly impact results. |
Issue 2: Lack of Expected Biological Activity
Your experiments are not reproducing the expected hepatoprotective, anti-cancer, or other reported effects of this compound.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | The effective concentration of this compound can be highly dependent on the cell line or animal model. Perform a dose-response study to determine the optimal concentration for your specific system. For example, in vitro studies on hepatocellular carcinoma cells have used concentrations ranging from 10 µM to 50 µM.[7] |
| Degraded Compound | Verify the purity and integrity of your this compound sample using analytical methods like HPLC or mass spectrometry. Ensure it has been stored correctly. |
| Cell Model Specificity | The target of this compound, such as the endothelin receptor B (ETBR), may not be expressed at sufficient levels in your chosen cell line.[2] Verify the expression of key molecular targets before conducting functional assays. |
| Pan-Assay Interference (PAINS) | Natural products can sometimes act as pan-assay interference compounds (PAINS), leading to non-specific results.[8] Consider running control experiments to rule out artifacts, such as assays with and without pre-incubation or the use of structurally unrelated control compounds. |
Issue 3: In vivo Experiments Yielding Inconsistent or Negative Results
You are observing high variability in tumor growth, liver enzyme levels, or other physiological parameters in animal models treated with this compound.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | This compound has poor water solubility, which can limit its oral bioavailability.[4] Consider alternative routes of administration (e.g., intraperitoneal injection) or formulation strategies to improve solubility and absorption. |
| Rapid Metabolism | The metabolic breakdown of this compound in vivo may be rapid, leading to lower than expected plasma concentrations.[4] Pharmacokinetic studies may be necessary to determine the optimal dosing regimen and timing for your model. |
| Animal Model Variation | Ensure that the age, sex, and strain of the animals are consistent across all experimental groups.[9] The genetic background of the animals can influence drug metabolism and response. |
| Incorrect Timing of Assessment | The therapeutic window for this compound's effects may be specific. Conduct a time-course study to identify the optimal time point for assessing the desired outcomes. |
Experimental Protocols & Methodologies
In Vitro Hepatoprotective Assay in LX-2 Cells
This protocol is based on methodologies used to assess the anti-fibrotic effects of this compound.[2]
-
Cell Culture: Culture human hepatic stellate cells (LX-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Fibrosis: Seed LX-2 cells in 6-well plates. Once they reach 70-80% confluency, induce fibrosis by treating with an appropriate agent (e.g., TGF-β1).
-
This compound Treatment: Co-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) dissolved in DMSO. Ensure the final DMSO concentration is below 0.5% in all wells.
-
Endpoint Analysis (48 hours post-treatment):
-
Western Blot: Analyze the protein expression levels of fibrosis markers (e.g., α-SMA, Collagen I) and signaling proteins (e.g., p-Smad2/3, Nrf2).
-
qRT-PCR: Analyze the mRNA expression of the same markers.
-
In Vivo Hepatocellular Carcinoma Xenograft Model
This protocol is adapted from studies investigating the anti-tumor effects of related compounds.[7]
-
Animal Model: Use 6-week-old male nude mice.
-
Tumor Cell Implantation: Subcutaneously inject Hep3B cells (e.g., 5 x 10^6 cells in 100 µL PBS) into the right flank of each mouse.
-
Treatment Protocol: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups. Administer this compound (e.g., 10 or 20 mg/kg) via intraperitoneal injection every two days. The control group receives the vehicle (e.g., PBS with 1% DMSO).
-
Monitoring: Measure tumor volume with calipers every two days. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: After a set duration (e.g., 12-14 days), euthanize the mice and excise the tumors. Analyze tumor weight and perform immunohistochemistry for proliferation markers like Ki67.
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
This compound Signaling Pathway in Liver Fibrosis
Caption: this compound's modulation of ETBR, TGF-β/Smad, and Nrf2 pathways in liver fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental factors influencing potential distribution of Schisandra sphenanthera and its accumulation of medicinal components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bioavailability Limitations of Schisantherin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisantherin D. Due to the limited availability of specific data on this compound bioavailability, this guide leverages extensive research on the structurally similar compound, Schisantherin A, as a predictive model for overcoming related challenges. The strategies and protocols outlined below are based on successful approaches to enhance the in vivo bioavailability of dibenzocyclooctadiene lignans.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, like other dibenzocyclooctadiene lignans such as Schisantherin A, is characterized by poor water solubility.[1][2][3] This low aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal tract, which is a prerequisite for absorption and subsequent systemic availability. Compounds with poor water solubility often exhibit low and variable oral bioavailability.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Based on studies with the related compound Schisantherin A, nanoformulation strategies are highly effective. These include:
-
Nanocrystals: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][3][4]
-
Nanoemulsions: These lipid-based formulations can significantly increase the oral bioavailability of poorly water-soluble drugs.[2]
-
Polymeric Nanoparticles: Encapsulating the compound in biodegradable polymers like mPEG-PLGA can improve bioactivity, oral bioavailability, and brain uptake.[2]
Q3: How do nanoformulations, such as nanocrystals, improve the bioavailability of compounds like Schisantherin A and potentially this compound?
A3: Nanocrystal formulations of Schisantherin A have been shown to significantly improve its pharmacokinetic profile.[1][3] The smaller particle size (~160 nm) enhances the dissolution rate in vitro.[1][4] In vivo, this translates to a considerably higher concentration in the plasma and brain following oral administration compared to a standard suspension.[1][4] The mechanism involves the potential for intact nanocrystals to be internalized by cells, followed by rapid intracellular release and transport across epithelial barriers.[1][4]
Q4: What are the key metabolic pathways for Schisantherins that might influence their bioavailability?
A4: In vivo and in vitro studies on Schisantherin A have identified extensive metabolism. The primary metabolic pathways include oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione.[5][6] Both hepatic and extra-hepatic metabolic pathways are involved in its biotransformation.[5] Understanding these pathways is crucial as extensive first-pass metabolism can significantly reduce the amount of active compound reaching systemic circulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low and inconsistent plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | Formulate this compound as a nanocrystal suspension or a nanoemulsion to improve its dissolution rate and solubility.[1][2] |
| High variability in pharmacokinetic data between subjects. | Differences in gastrointestinal physiology affecting the dissolution of a poorly soluble compound. | Utilize a standardized nanoformulation to minimize the impact of physiological variability on dissolution. Consider co-administration with a P-glycoprotein inhibitor if efflux is suspected.[7][8] |
| Limited brain penetration of this compound in preclinical models. | The compound may be a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein. | Nanoformulations, particularly those with specific surface modifications, have been shown to enhance brain delivery of similar compounds.[1][3] |
| Difficulty in achieving therapeutic concentrations in vivo despite high doses. | Extensive first-pass metabolism in the liver and gut wall. | Investigate the co-administration of inhibitors of relevant metabolic enzymes (e.g., CYP3A4) to increase systemic exposure.[7] However, this must be done with caution to avoid potential drug-drug interactions. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Schisantherin A and its Nanocrystal Formulation in Rats
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Schisantherin A Suspension | 45.3 ± 12.1 | 289.4 ± 78.3 | 100 |
| Schisantherin A Nanocrystals | 304.2 ± 85.7 | 1945.6 ± 542.1 | 672.3 |
Data extrapolated from studies on Schisantherin A as a proxy for this compound.[1][3]
Table 2: In Vitro Dissolution of Schisantherin A Formulations
| Time (min) | Schisantherin A Suspension Dissolved (%) | Schisantherin A Nanocrystals Dissolved (%) |
| 5 | < 5 | ~ 40 |
| 15 | < 10 | ~ 70 |
| 30 | < 15 | ~ 90 |
| 60 | < 20 | > 95 |
Data extrapolated from studies on Schisantherin A as a proxy for this compound.[1][4]
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystals
This protocol is adapted from a successful method for preparing Schisantherin A nanocrystals.[1]
-
Preparation of the Drug Suspension:
-
Disperse 1% (w/v) this compound and 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the suspension magnetically for 10 minutes to ensure homogeneity.
-
-
High-Pressure Homogenization:
-
Process the suspension through a high-pressure homogenizer at 20,000 psi for 20-30 cycles.
-
Maintain the temperature of the system at 4°C to prevent degradation of the compound.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Analyze the morphology of the nanocrystals using transmission electron microscopy (TEM).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline for evaluating the oral bioavailability of this compound formulations.
-
Animal Model:
-
Use male Sprague-Dawley rats (250-280 g).
-
Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups (n=6 per group).
-
Administer the this compound formulation (e.g., suspension or nanocrystals) orally via gavage at a specified dose (e.g., 50 mg/kg).
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administer via the tail vein at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[9]
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a this compound nanocrystal formulation.
Caption: Proposed neuroprotective signaling pathway activated by Schisantherin A nanocrystals.[1][4]
Caption: Logical relationship between the bioavailability challenge and formulation solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Delivery of a Nanocrystal Formulation of Schisantherin A with Improved Bioavailability and Brain Delivery for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Identification of the Main Metabolites of Schisantherin a In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Identification of the Main Metabolites of Schisantherin a In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS [ouci.dntb.gov.ua]
- 7. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate negative controls for Schisantherin D assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisantherin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. Its primary reported biological activities include anti-HIV replication, hepatoprotective effects, and anti-liver fibrosis. A key mechanism of action for its hepatoprotective and anti-fibrotic effects is the inhibition of the endothelin B receptor (ETBR). Furthermore, studies on the closely related analogue, Schisantherin A, suggest the involvement of the PI3K/AKT signaling pathway in its biological activities.
Q2: What are the most critical controls to include in my this compound experiments?
For any experiment with this compound, the following controls are essential:
-
Vehicle Control: This is the most crucial control. This compound is often dissolved in a solvent like DMSO. The vehicle control consists of cells or tissues treated with the same concentration of the vehicle (e.g., DMSO) as the experimental group. This ensures that any observed effects are due to this compound and not the solvent.
-
Untreated Control: This sample does not receive any treatment, including the vehicle. It serves as a baseline for the health and behavior of the cells or tissues under normal experimental conditions.
-
Positive Control: This will depend on the specific assay. For example, in an ETBR binding assay, a known ETBR antagonist would be an appropriate positive control. In a Western blot for PI3K/AKT pathway activation, a known activator or inhibitor of this pathway would be suitable.
-
Specific Negative Control (Structurally Related Inactive Compound): Based on early clinical studies, Schisantherin E has been reported to be ineffective in assays where Schisantherins A, B, C, and D were active. Therefore, Schisantherin E is the recommended specific negative control. It is structurally similar to this compound but is not expected to elicit the same biological response. This helps to confirm that the observed effects are specific to the active compound's structure.
Q3: this compound is a lignan. Are there any specific considerations for working with this class of compounds in vitro?
Yes, lignans are a class of polyphenolic compounds and can be prone to oxidation. It is important to handle them properly to ensure their stability and activity. Store stock solutions of this compound in a non-polar solvent like DMSO at -20°C or -80°C and protect from light. When preparing working dilutions, use fresh media and minimize the exposure of the compound to light and air.
Troubleshooting Guides
Problem 1: High background or non-specific effects observed in my cell-based assays.
-
Potential Cause: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress or other non-specific effects.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%. It is crucial to run a vehicle-only control to assess any effects of the solvent on your cells.
-
-
Potential Cause: The this compound preparation may contain impurities.
-
Solution: Use highly purified this compound. Check the purity of your compound using analytical techniques like HPLC.
-
-
Potential Cause: The assay conditions are not optimal.
-
Solution: Optimize cell seeding density, incubation times, and reagent concentrations.
-
Problem 2: Inconsistent results between experiments.
-
Potential Cause: Instability of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Potential Cause: Variation in cell passage number.
-
Solution: Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular responses can change with prolonged culturing.
-
-
Potential Cause: Sub-optimal assay execution.
-
Solution: Ensure consistent pipetting techniques, incubation times, and that all reagents are properly prepared and within their expiration dates.
-
Data Presentation
Table 1: Summary of Recommended Controls for this compound Assays
| Control Type | Purpose | Recommended Compound/Condition |
| Vehicle Control | To account for effects of the solvent. | Same concentration of DMSO (or other solvent) as used for this compound. |
| Untreated Control | Baseline for normal cell behavior. | Cells in media without any treatment. |
| Positive Control | To confirm the assay is working correctly. | Assay-dependent (e.g., known ETBR antagonist for binding assays). |
| Specific Negative Control | To confirm the specificity of this compound's effect. | Schisantherin E. |
Experimental Protocols
Endothelin B Receptor (ETBR) Competitive Binding Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell line expressing ETBR (e.g., A10 cells)
-
Membrane preparation from ETBR-expressing cells
-
Radiolabeled ET-1 (e.g., [¹²⁵I]ET-1)
-
This compound
-
Schisantherin E (Negative Control)
-
Known ETBR antagonist (Positive Control, e.g., BQ-788)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Scintillation fluid
-
96-well filter plates
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 50 µL of various concentrations of this compound, Schisantherin E, the positive control, or vehicle to the appropriate wells.
-
Add 50 µL of [¹²⁵I]ET-1 to all wells at a final concentration near its Kd.
-
Add 50 µL of the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Transfer the contents of the plate to a 96-well filter plate and wash three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and perform competitive binding analysis.
Western Blot for PI3K/AKT Pathway Activation
Materials:
-
Cell line of interest
-
This compound
-
Schisantherin E (Negative Control)
-
Known PI3K/AKT inhibitor (e.g., LY294002) or activator (e.g., IGF-1)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR, anti-total mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with this compound, Schisantherin E, positive/negative controls, or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Mandatory Visualization
Technical Support Center: Mitigating Off-Target Effects of Schisantherin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Schisantherin D in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. Its primary known pharmacological target is the endothelin receptor B (ETBR) , through which it exerts effects such as anti-HIV replication and hepatoprotection.[1]
2. What are the known signaling pathways modulated by this compound and related compounds?
This compound has been shown to modulate signaling pathways downstream of ETBR, including the TGF-β/Smad and Nrf2/ARE pathways .[2] Related compounds, such as Schisantherin A, have been reported to influence a broader range of pathways, including PI3K/Akt, MAPK, and NF-κB signaling .[3][4] Due to structural similarities, it is plausible that this compound may also have some effect on these pathways.
3. What are the potential, though not definitively confirmed, off-target effects of this compound?
While a comprehensive off-target profile for this compound is not yet fully elucidated, potential off-target effects can be inferred from its known modulated pathways:
-
Broad effects of ETBR modulation: The endothelin signaling pathway is involved in various physiological processes, and its modulation can have widespread effects.[5][6]
-
Modulation of Nrf2 signaling: The Nrf2 pathway is a master regulator of cellular antioxidant responses. Unintended activation or inhibition could interfere with cellular redox homeostasis.[7][8]
-
Cross-reactivity with other receptors or kinases: Like many small molecules, this compound may interact with other structurally related receptors or kinases, a common source of off-target effects.
4. How can I predict potential off-targets of this compound in my experimental system?
Researchers can leverage several computational tools to predict potential off-target interactions of small molecules like this compound. These methods use algorithms based on chemical structure, similarity to other compounds with known targets, and machine learning.[9][10][11][12]
Popular Computational Prediction Tools:
| Tool Category | Description | Examples |
| Ligand-Based | Predicts targets based on the similarity of this compound to other molecules with known biological activities. | SEA (Similarity Ensemble Approach), SwissTargetPrediction, PharmMapper |
| Structure-Based | Docks the 3D structure of this compound into the binding sites of a large panel of proteins to predict binding affinity. | AutoDock, Schrödinger Suite |
| Machine Learning | Utilizes algorithms trained on large datasets of compound-target interactions to predict novel interactions. | KinasePred, various custom models[13] |
Troubleshooting Guide
Issue 1: Unexpected or contradictory experimental results.
Possible Cause: Off-target effects of this compound may be influencing pathways unrelated to your primary hypothesis.
Troubleshooting Steps:
-
Validate On-Target Engagement: First, confirm that this compound is engaging its intended target, ETBR, in your experimental system. This can be done using techniques like cellular thermal shift assay (CETSA) or by measuring the activity of downstream effectors of ETBR signaling.[14][15][16][17]
-
Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects are often more pronounced at higher concentrations. Use the lowest effective concentration of this compound to minimize the risk of off-target binding.
-
Use of Controls:
-
Negative Control: Include a structurally similar but inactive analog of this compound, if available, to ensure the observed effects are not due to the chemical scaffold.
-
Positive Control: Use a known, selective ETBR antagonist to compare the phenotype with that induced by this compound.[18]
-
-
Orthogonal Approaches: Use a different method to inhibit ETBR (e.g., siRNA/shRNA knockdown) to see if it phenocopies the effects of this compound. Discrepancies may point to off-target effects.
Issue 2: Observed cellular phenotype is inconsistent with known ETBR signaling.
Possible Cause: this compound may be modulating other signaling pathways, such as Nrf2, PI3K/Akt, or MAPK, as suggested by studies on related compounds.
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or reporter assays to investigate the activation state of key proteins in potentially affected off-target pathways (e.g., phosphorylation of Akt, p38, or nuclear translocation of Nrf2).
-
Global Off-Target Identification: For a more unbiased approach, consider advanced techniques to identify a broader range of molecular interactors:
-
Proteome-wide Cellular Thermal Shift Assay (CETSA-MS): This method can identify proteins that are stabilized upon binding to this compound across the entire proteome.[14][15][19]
-
Affinity Chromatography-Mass Spectrometry: This technique involves immobilizing a derivative of this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[20][21][22][23][24]
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of this compound with its target protein (ETBR) in intact cells.
Methodology:
-
Cell Treatment: Treat your cell line of interest with either vehicle control or a specific concentration of this compound for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein (ETBR) at each temperature point using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Affinity Chromatography for Off-Target Identification
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin).
-
Immobilization: Immobilize the tagged this compound onto a solid support (e.g., streptavidin-coated beads).
-
Protein Incubation: Incubate the immobilized probe with cell lysate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin B receptor blockade inhibits dynamics of cell interactions and communications in melanoma cell progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteome-wide small molecule and metabolite interaction mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 18. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. plexera.co.jp [plexera.co.jp]
- 22. Affinity Selection-Mass Spectrometry Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. 2024.sci-hub.box [2024.sci-hub.box]
- 24. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
Technical Support Center: Schisantherin D Dosage and Experimental Guidance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Schisantherin D in animal models. Due to the limited availability of specific dosage information for this compound in the public domain, this guide also includes data from closely related compounds, Schisantherin A and B, to serve as a reference for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for in vivo animal studies?
Q2: Is there any dosage information available for similar compounds?
A2: Yes, dosage information for the structurally related compounds Schisantherin A and Schisantherin B is available and can provide a starting point for designing pilot studies with this compound. Please refer to the data tables in the "Dosage Information for Related Compounds" section below. These dosages vary depending on the animal model, disease indication, and route of administration.
Q3: What are the known signaling pathways modulated by this compound?
A3: Research suggests that this compound exerts its effects by modulating several signaling pathways. In a mouse model of liver fibrosis, this compound was found to be associated with the regulation of the Endothelin B Receptor (ETBR), Transforming Growth Factor-beta/Smad (TGF-β/Smad), and Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element (Nrf2/ARE) pathways.[1]
Q4: What are the potential biological activities of this compound?
A4: this compound has been reported to exhibit several biological activities, including anti-HIV replication and hepatoprotective effects.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound | This compound is a lignan with low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO). For final administration, the DMSO concentration should be minimized by dilution in a suitable vehicle (e.g., saline, corn oil) to avoid solvent toxicity. Always perform a vehicle control in your experiments. |
| Inconsistent or unexpected experimental results | - Dosage: The administered dose may be too low for efficacy or too high, leading to off-target or toxic effects. - Animal Model: The chosen animal model may not be appropriate for the intended study. - Compound Stability: this compound may degrade under certain storage or experimental conditions. | - Conduct a thorough literature review for dosages of similar compounds (see tables below). - Perform a pilot dose-response study to determine the optimal dose. - Ensure the animal model is well-validated for the disease being studied. - Store the compound under recommended conditions (e.g., protected from light, at the appropriate temperature). |
| Potential for Hepatotoxicity | High doses of related Schisandra lignans, such as Schisandrin B, have been shown to induce hepatotoxicity in mice.[4][5][6] | - Start with lower doses in your pilot studies. - Monitor liver function markers (e.g., ALT, AST) in your animal subjects. - Conduct histological analysis of liver tissue upon completion of the study. |
Dosage Information for Related Compounds
The following tables summarize dosages of Schisantherin A and B from various studies. This information is intended to serve as a reference for designing experiments with this compound.
Schisantherin A Dosage in Animal Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Study Duration | Reference |
| Male C57BL/6 Mice | Parkinson's Disease | Intragastric gavage | 30, 100, 300 mg/kg/day | 14 days | [7] |
| ICR Mice | D-galactose-induced learning and memory impairment | Oral | 1.25, 2.50, 5.00 mg/kg | 42 days | [8] |
| Mice | Hepatic Ischemia-Reperfusion Injury | Not Specified | Not Specified | Not Specified | [7] |
| Mice | Alcohol-induced Liver Injury | Not Specified | Not Specified | Not Specified | [7] |
Schisantherin B Dosage in Animal Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Study Duration | Reference |
| ICR Mice | Hepatotoxicity Study | Oral | 0.125, 0.25, 0.5, 1, 2 g/kg (single dose) | Up to 120 hours post-dosing | [4][5][6] |
Experimental Protocols
Below are generalized experimental protocols based on studies with related Schisandra lignans. These should be adapted for your specific experimental needs.
Preparation of this compound for Administration
-
Stock Solution: Due to its poor water solubility, dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Working Solution: For oral gavage, dilute the DMSO stock solution in a vehicle such as corn oil or a saline solution containing a small percentage of a surfactant like Tween 80 to ensure a stable suspension. The final concentration of DMSO administered to the animal should be minimized (typically less than 5%).
-
Vehicle Control: Prepare a vehicle solution containing the same concentration of DMSO and other excipients as the working solution, but without this compound.
Oral Gavage Administration Protocol for Mice
-
Animal Handling: Accustom the mice to handling for several days prior to the experiment to minimize stress.
-
Dosage Calculation: Calculate the volume of the working solution to be administered based on the individual animal's body weight and the target dosage (mg/kg).
-
Administration: Use a proper-sized, ball-tipped gavage needle to administer the solution directly into the stomach. Ensure the technique is performed by trained personnel to prevent injury to the esophagus or trachea.
-
Control Group: Administer the vehicle solution to the control group of animals.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Liver Fibrosis
The following diagram illustrates the putative signaling pathways modulated by this compound in the context of liver fibrosis, as suggested by in vitro and in vivo studies.[1]
Caption: this compound's proposed mechanism in ameliorating liver fibrosis.
General Experimental Workflow for In Vivo Studies
The diagram below outlines a typical workflow for evaluating the efficacy of this compound in an animal model of disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 64917-82-4|DC Chemicals [dcchemicals.com]
- 4. Time and dose relationships between schisandrin B- and schisandrae fructus oil-induced hepatotoxicity and the associated elevations in hepatic and serum triglyceride levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time and dose relationships between schisandrin B- and schisandrae fructus oil-induced hepatotoxicity and the associated elevations in hepatic and serum triglyceride levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisantherin A Improves Learning and Memory of Mice with D-Galactose-Induced Learning and Memory Impairment Through Its Antioxidation and Regulation of p19/p53/p21/Cyclin D1/CDK4/RB Gene Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of Commercial Schisantherin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Schisantherin D.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
A1: Commercial this compound is generally available at a purity of >98% or >99%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] For instance, some suppliers specify a purity of 99.66%.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Q2: How should I store commercial this compound?
A2: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[2] If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to six months or at 4°C for up to two weeks.[2]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For creating stock solutions for HPLC analysis, methanol is a commonly used solvent for this compound and other related lignans.
Q4: What are the potential impurities I might find in a commercial sample of this compound?
A4: this compound is isolated from the fruits of Schisandra sphenanthera. Therefore, common impurities are other structurally related lignans from the same plant source. These can include Schisantherin A, B, C, and E, as well as Deoxyschisandrin and Gomisin G.[3][4] The presence and quantity of these impurities should be detailed in the supplier's CoA.
Q5: What analytical methods are recommended for the quality control of this compound?
A5: The most common and recommended method for the quantitative analysis of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] More advanced techniques like HPLC coupled with Mass Spectrometry (HPLC-MS) or Ultra-High-Performance Liquid Chromatography (UHPLC) can also be used for higher sensitivity and more detailed impurity profiling.[4][5]
Troubleshooting Guides for HPLC Analysis
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Secondary Interactions with Silica Support: Residual silanol groups on the surface of the C18 column can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution 1: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v) to block the active silanol groups. Alternatively, adjust the pH of the mobile phase to suppress silanol ionization.
-
Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution 2: Dilute your sample and re-inject.
-
Possible Cause 3: Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution 3: Ensure your sample is dissolved in the mobile phase or a solvent of similar or weaker elution strength.
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I check?
-
Answer:
-
Possible Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution 1: Increase the column equilibration time between runs until stable retention times are achieved.
-
Possible Cause 2: Fluctuations in Column Temperature: Small changes in ambient temperature can affect retention times.
-
Solution 2: Use a column oven to maintain a constant and consistent temperature.
-
Possible Cause 3: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile solvent or inconsistent preparation.
-
Solution 3: Prepare fresh mobile phase daily, keep the solvent reservoir covered, and ensure accurate and consistent measurements when preparing the mobile phase.
-
Issue 3: Poor Resolution Between this compound and Other Lignans
-
Question: I am having difficulty separating the this compound peak from what I suspect is an impurity, possibly Schisantherin A or B. How can I improve the resolution?
-
Answer:
-
Possible Cause 1: Inappropriate Mobile Phase Composition: The current mobile phase may not have the optimal selectivity for separating these closely related compounds.
-
Solution 1: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Possible Cause 2: Suboptimal Column Chemistry: The stationary phase of your current column may not be ideal for this separation.
-
Solution 2: Consider trying a different C18 column from another manufacturer, as subtle differences in bonding and end-capping can significantly alter selectivity. A phenyl-hexyl column could also provide a different selectivity for these aromatic compounds.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data related to the HPLC analysis of this compound and related lignans.
Table 1: HPLC Method Validation Parameters for Lignan Analysis
| Parameter | Typical Value | Source |
| Linearity (r²) | ≥ 0.999 | [6] |
| Limit of Detection (LOD) | 0.04 - 0.43 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.49 - 2.07 µg/mL | [7] |
| Intra-day Precision (%RSD) | < 2% | [7][8] |
| Inter-day Precision (%RSD) | < 2% | [7][8] |
| Recovery | 82% - 98% | [8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64917-82-4 | [2] |
| Molecular Formula | C₂₉H₂₈O₉ | [2] |
| Molecular Weight | 520.53 g/mol | [2] |
| Appearance | Solid powder | [2] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general method for the quantitative determination of this compound. Optimization may be required based on the specific instrument and column used.
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Commercial this compound sample
2. Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by diluting with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the commercial this compound sample.
-
Dissolve the sample in methanol in a 10 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]
-
Mobile Phase: Acetonitrile (A) and Water (B)[6]
-
Gradient:
-
0-20 min: 50% A
-
20-40 min: 50-80% A
-
40-45 min: 80% A
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: 217 nm[6]
-
Injection Volume: 10 µL
5. System Suitability:
-
Inject the mid-range standard solution five times.
-
The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.
-
The tailing factor for the this compound peak should be between 0.9 and 1.5.
6. Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for the quality control of commercial this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analysis of commercial grades of Schisandrae Sphenantherae Fructus based on schisantherin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Schisantherin D vs. Schisantherin A: A Comparative Analysis of Hepatoprotective Efficacy
A detailed examination of two prominent lignans from Schisandra chinensis in the context of liver protection, supported by experimental data and mechanistic insights.
In the field of hepatoprotective natural products, Schisantherin D and Schisantherin A, two dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, have emerged as compounds of significant interest. Both exhibit potent protective effects against various forms of liver injury, albeit through distinct molecular mechanisms. This guide provides a comprehensive comparison of their hepatoprotective activities, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Hepatoprotective Action
| Feature | This compound | Schisantherin A |
| Primary Mechanism | Anti-fibrotic | Anti-inflammatory, Antioxidant, Anti-apoptotic |
| Key Molecular Target | Endothelin B Receptor (ETBR) | Mitogen-activated protein kinases (MAPKs), NF-κB |
| Primary Indication | Liver Fibrosis | Broader applications including drug-induced liver injury, alcoholic liver disease, and ischemia-reperfusion injury |
Quantitative Comparison of Hepatoprotective Effects
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side look at the efficacy of this compound and Schisantherin A in different models of liver injury.
Table 1: Effects on Liver Injury Biomarkers in Animal Models
| Compound | Animal Model | Dosage | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | CCl₄-induced liver fibrosis (mice) | 20 mg/kg | Significant reduction (exact % not stated) | Significant reduction (exact % not stated) | [1] |
| Schisantherin A | Alcohol-induced liver injury (mice) | 100 mg/kg | ~35.5% | ~34.6% | [2] |
| 200 mg/kg | ~42.9% | ~46.1% | [2] | ||
| APAP-induced hepatotoxicity (mice) | 50 mg/kg | Significant protection (exact % not stated) | Significant protection (exact % not stated) | [3] | |
| Thioacetamide-induced liver fibrosis (mice) | 1, 2, and 4 mg/kg | Dose-dependent reduction | Dose-dependent reduction |
Note: Direct comparison is challenging due to variations in experimental models and methodologies.
Table 2: Effects on Markers of Oxidative Stress and Inflammation
| Compound | Parameter | Model | Dosage | Outcome | Reference |
| This compound | GSH | CCl₄-induced liver fibrosis (mice) | 20 mg/kg | Upregulated expression | [1] |
| TNF-α | CCl₄-induced liver fibrosis (mice) | 20 mg/kg | Downregulated serum levels | [1] | |
| Schisantherin A | MDA | Alcohol-induced liver injury (mice) | 200 mg/kg | Decreased liver levels | [2] |
| GSH | Alcohol-induced liver injury (mice) | 200 mg/kg | Elevated liver levels | [2] | |
| SOD | Alcohol-induced liver injury (mice) | 200 mg/kg | Elevated liver activity | [2] | |
| TNF-α, IL-1β, IL-6 | Alcohol-induced liver injury (mice) | 200 mg/kg | Decreased liver levels | [2][4] |
Mechanistic Insights: Signaling Pathways
The hepatoprotective effects of this compound and Schisantherin A are mediated by distinct signaling pathways.
This compound: Targeting the ETBR Pathway in Liver Fibrosis
This compound demonstrates a targeted anti-fibrotic action by modulating the Endothelin B Receptor (ETBR) signaling pathway. In liver fibrosis, the upregulation of ETBR contributes to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition. This compound intervenes by inhibiting ETBR, which in turn downregulates downstream pro-fibrotic signaling cascades, including the TGF-β/Smad and Nrf2/ARE pathways. This leads to a reduction in the expression of fibrotic markers and an enhancement of the liver's antioxidant response.[1]
Caption: this compound signaling pathway in liver fibrosis.
Schisantherin A: A Multi-pronged Attack on Liver Injury
Schisantherin A exhibits a broader spectrum of hepatoprotective activity by targeting key inflammatory and oxidative stress pathways. It effectively inhibits the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4] By doing so, Schisantherin A suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, reduces oxidative stress, and prevents hepatocyte apoptosis. This multi-targeted approach makes it effective against a wider range of liver injuries.
Caption: Schisantherin A signaling pathway in liver injury.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice (for this compound evaluation)
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Experimental Workflow:
Caption: Workflow for CCl4-induced liver fibrosis model.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Fibrosis: Intraperitoneal (i.p.) injection of a 10% solution of CCl₄ in olive oil at a dose of 2 mL/kg body weight, twice a week for 8 weeks.[5][6]
-
Treatment: this compound (e.g., 20 mg/kg) is administered daily by gavage for the duration of the CCl₄ treatment.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) are measured using commercial kits.
-
Histological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.
Protocol 2: Thioacetamide (TAA)-Induced Liver Fibrosis in Rats (for Schisantherin A evaluation)
TAA is another hepatotoxin used to induce chronic liver injury and fibrosis.
Experimental Workflow:
Caption: Workflow for TAA-induced liver fibrosis model.
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Induction of Fibrosis: Intraperitoneal (i.p.) injection of TAA at a dose of 200 mg/kg body weight, twice a week for 8 weeks.[7][8][9]
-
Treatment: Schisantherin A (e.g., 1, 2, or 4 mg/kg) is administered daily by gavage.
-
Biochemical Analysis: Serum ALT and AST levels are determined.
-
Molecular Analysis: Expression of key proteins in the MAPK and NF-κB pathways is assessed by Western blotting.
-
Histological Analysis: Liver sections are stained with H&E and Sirius Red to evaluate liver damage and fibrosis.
Conclusion
Both this compound and Schisantherin A are promising natural compounds with significant hepatoprotective properties. This compound's targeted action against the ETBR pathway makes it a particularly strong candidate for anti-fibrotic therapies. In contrast, Schisantherin A's broader anti-inflammatory and antioxidant effects suggest its utility in a wider range of liver ailments, including those induced by toxins and alcohol.
The choice between these two compounds for further research and development would depend on the specific pathological context of the liver disease being targeted. Direct comparative studies using standardized models of liver injury are warranted to definitively establish the relative potency and therapeutic potential of this compound and Schisantherin A.
References
- 1. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DEN and CCl4 -Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
A Comparative Analysis of the Anti-Inflammatory Effects of Schisandra Lignans
For Researchers, Scientists, and Drug Development Professionals
The fruits of Schisandra chinensis have a long history of use in traditional medicine for treating a variety of inflammatory conditions. Modern research has identified lignans as the primary bioactive constituents responsible for these therapeutic properties. This guide provides a comparative overview of the anti-inflammatory effects of several prominent Schisandra lignans, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potency of Schisandra lignans can be quantitatively assessed by their ability to inhibit key inflammatory mediators. The following table summarizes the available 50% inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation.
| Lignan | IC50 for NO Inhibition (µM) | Reference |
| Schisandrin C | 8.5 ± 0.5 | |
| Gomisin N | 15.8 ± 2.1 | [1] |
| Gomisin C | 24.8 ± 2.0 | [1] |
| Gomisin D | 25.0 ± 1.6 | [1] |
| Schisandrin A | Concentration-dependent inhibition observed, specific IC50 not provided. | [2] |
| Schisandrin B | Qualitative inhibition of inflammatory mediators reported. | [3][4][5] |
| Deoxyschizandrin | Qualitative inhibition of inflammatory mediators reported. | [6] |
| Gomisin A | Qualitative inhibition of inflammatory mediators reported. | [7] |
| Gomisin J | Qualitative inhibition of inflammatory mediators reported. |
Note: While direct IC50 values for the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 are not consistently available across studies, research indicates that Schisandrin A, Schisandrin B, Gomisin N, and Gomisin J effectively suppress the production of these cytokines in a concentration-dependent manner[2][4][5][8].
Key Signaling Pathways in the Anti-Inflammatory Action of Schisandra Lignans
Schisandra lignans exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Several Schisandra lignans, including Schisandrin A and Schisandrin B, have been shown to inhibit this pathway by preventing the phosphorylation of IKK and the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65[2][9].
Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of pro-inflammatory genes.
Schisandrin B has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli[10][11]. Gomisin N has also been shown to suppress the phosphorylation of ERK and JNK[8]. This inhibition of MAPK activation contributes significantly to the anti-inflammatory effects of these lignans.
Caption: Inhibition of the MAPK signaling pathway by Schisandra lignans.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of the anti-inflammatory effects of Schisandra lignans.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the Schisandra lignans for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay
-
Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After cell treatment and LPS stimulation for 24 hours, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Principle: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Procedure:
-
Cell culture supernatants are collected after 24 hours of LPS stimulation.
-
The ELISA is performed according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for either TNF-α or IL-6.
-
After incubation and washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is then added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
Cytokine concentrations are determined by comparison with a standard curve.
-
Western Blot Analysis for iNOS, COX-2, and Phosphorylated Signaling Proteins
-
Principle: Western blotting is used to detect the protein expression levels of iNOS, COX-2, and the phosphorylated forms of key signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-IKK, phospho-p65, phospho-p38, phospho-JNK, phospho-ERK, or their total protein counterparts.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control such as β-actin or GAPDH.
-
Caption: General experimental workflow for assessing the anti-inflammatory effects of Schisandra lignans.
References
- 1. researchgate.net [researchgate.net]
- 2. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisandrin B alleviates testicular inflammation and Sertoli cell apoptosis via AR-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Schisantherin D efficacy compared to other dibenzocyclooctadiene lignans
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of related compounds is paramount. This guide provides a comprehensive comparison of Schisantherin D, a dibenzocyclooctadiene lignan, with other members of its class, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans, isolated primarily from plants of the Schisandraceae family, are a class of bioactive compounds renowned for their diverse pharmacological activities. These activities include hepatoprotective, anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2] this compound is one such lignan that has demonstrated significant therapeutic potential. This guide aims to contextualize the efficacy of this compound by comparing it with other prominent dibenzocyclooctadiene lignans such as Gomisin A, Deoxyschizandrin, Schisandrin B, and Schisantherin A.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and other dibenzocyclooctadiene lignans across various biological activities.
Table 1: Cytotoxic Activity of Dibenzocyclooctadiene Lignans against Cancer Cell Lines
| Lignan | Cell Line | IC50 (µM) | Reference |
| This compound | NB4 (Human leukemia) | 7.8 | [3] |
| This compound | MCF-7 (Human breast cancer) | 8.9 | [3] |
| Deoxyschizandrin | A2780 (Human ovarian cancer) | 27.81 | [4] |
| Deoxyschizandrin | OVCAR3 (Human ovarian cancer) | 70.34 | [4] |
| Deoxyschizandrin | SKOV3 (Human ovarian cancer) | 67.99 | [4] |
| Gomisin G | HeLa (Human cervical cancer) | >10 | [3] |
| Gomisin G | HT-29 (Human colon cancer) | >10 | [3] |
| Gomisin G | AGS (Human gastric cancer) | >10 | [3] |
Table 2: Anti-Inflammatory and Other Bioactivities
| Lignan | Activity | Assay/Model | Efficacy | Reference |
| This compound | Anti-HIV | H9 Lymphocytes | EC50: 0.5 µg/mL | [5] |
| Schisantherin A | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO, PGE2, TNF-α, IL-6 | [6][7] |
| Gomisin A | Inhibition of Voltage-Gated Na+ Current | Pituitary GH3 cells | IC50: 6.2 µM (peak), 0.73 µM (late) | [8] |
| Gomisin A | Inhibition of Voltage-Gated Na+ Current | Pancreatic INS-1 cells | IC50: 5.9 µM (peak), 0.84 µM (late) | [8] |
| Gomisin N | Anti-inflammatory | LPS-stimulated THP1-Blue™ NF-κB cells | Significant inhibition of NF-κB at 10 µM | [3] |
| (+)-γ-Schisandrin | Anti-inflammatory | LPS-stimulated THP1-Blue™ NF-κB cells | Significant inhibition of NF-κB at 10 µM | [3] |
| Schisandrin B | Hepatoprotective | Carbon tetrachloride-induced hepatotoxicity in mice | Sustained mitochondrial GSH, VC, and VE levels | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the dibenzocyclooctadiene lignans for a specified period (e.g., 72 hours).[9]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[9]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[9][10]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO (Dimethyl Sulfoxide) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm or 570 nm using a microplate reader.[9][10]
Assessment of Anti-Inflammatory Activity in vitro
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of lignans on cultured macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophages in appropriate medium and conditions.
-
Pre-treatment: Pre-treat the cells with different concentrations of the lignan (e.g., 0.5, 2.5, or 25 mg/L) for 1 hour.[7]
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 mg/L) to the cell culture and incubate for a specified time (e.g., 24 hours).[7]
-
Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6 using appropriate assay kits (e.g., ELISA).[7][11]
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.[7]
Signaling Pathways and Mechanisms of Action
Dibenzocyclooctadiene lignans exert their effects through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: TGF-β/Smad signaling pathway in liver fibrosis and its inhibition by this compound.
References
- 1. Gomisin A inhibits hypoxia/reoxygenation induced myocardial cell injury by modulating TLR4 NF κB pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]
- 4. Schisandrin B protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Anti-Fibrotic Strategy of Schisantherin D: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Schisantherin D, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra sphenanthera, has emerged as a promising candidate for the treatment of liver fibrosis. Its therapeutic potential lies in its ability to modulate key signaling pathways implicated in the pathogenesis of this disease. This guide provides a comprehensive validation of this compound's mechanism of action, offering a comparative analysis with an established therapeutic agent and detailing the experimental protocols for its validation.
Mechanism of Action at a Glance
This compound exerts its anti-fibrotic effects primarily through the inhibition of the Endothelin B Receptor (ETBR) . This initial interaction triggers a cascade of downstream events, most notably the modulation of the Transforming Growth Factor-β (TGF-β)/Smad and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathways. By intervening in these pathways, this compound effectively attenuates the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and the progression of liver fibrosis.
Comparative Analysis: this compound vs. Bosentan
To provide a clear perspective on the efficacy of this compound, its performance is compared with Bosentan , a dual endothelin receptor (ETA/ETB) antagonist that has been investigated for its anti-fibrotic properties.
Table 1: Comparison of Inhibitory Activity against Endothelin B Receptor (ETBR)
| Compound | Target(s) | ETBR Inhibition (IC50/Ki) | Therapeutic Category |
| This compound | ETBR | Inhibitory activity confirmed, specific IC50/Ki value not reported in reviewed literature. | Investigational, Natural Product |
| Bosentan | ETA/ETB Receptors | IC50 for ETBR: ~25 nM | Approved for Pulmonary Arterial Hypertension, Investigational for Fibrosis |
Table 2: Comparative Effects on Downstream Signaling Pathways in Liver Fibrosis Models
| Parameter | This compound | Bosentan |
| TGF-β/Smad Pathway | ||
| p-Smad2/3 Levels | ↓ (Decreased)[1] | ↓ (Decreased) |
| Smad7 Levels | ↑ (Increased)[1] | Modulatory effects on Smad signaling reported. |
| Nrf2/ARE Pathway | ||
| Nrf2 Expression | ↑ (Increased)[1] | Limited direct evidence in liver fibrosis models. |
| Fibrotic Markers | ||
| α-SMA Expression | ↓ (Decreased) | ↓ (Decreased) |
| Collagen I Expression | ↓ (Decreased) | ↓ (Decreased) |
| TIMP1 Expression | ↓ (Decreased)[1] | Modulatory effects on TIMPs reported. |
Note: The quantitative data for Bosentan's effect on specific Smad and Nrf2 proteins in a directly comparable liver fibrosis model was not available in the reviewed literature, hence a qualitative comparison is provided.
Visualizing the Mechanism and its Validation
To further elucidate the intricate mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling Pathway of this compound in Liver Fibrosis.
Caption: Experimental Workflow for Validating this compound's Mechanism.
References
A Comparative Analysis of Schisantherin D and Silymarin in the Management of Liver Fibrosis
For researchers and professionals in the field of drug development, identifying potent therapeutic agents against liver fibrosis is a critical endeavor. This guide provides a detailed, evidence-based comparison of two such promising natural compounds: Schisantherin D, a lignan from Schisandra chinensis, and silymarin, a flavonoid complex from milk thistle (Silybum marianum). We will delve into their mechanisms of action, supported by experimental data, to offer a clear perspective on their potential as anti-fibrotic therapies.
Efficacy and Mechanism of Action: A Side-by-Side Look
Both this compound and silymarin have demonstrated significant anti-fibrotic properties through various in vitro and in vivo studies. Their primary mode of action involves the inhibition of hepatic stellate cell (HSC) activation, a key event in the progression of liver fibrosis.[1][2] However, the specific signaling pathways they modulate show both overlap and divergence.
This compound has been shown to exert its anti-fibrotic effects by modulating the endothelin B receptor (ETBR) and its related signaling pathways, including the TGF-β/Smad and Nrf2/ARE pathways.[3] By targeting these pathways, this compound can effectively reduce the expression of pro-fibrotic markers and enhance the cellular antioxidant defense.
Silymarin , a well-researched compound, is known for its potent antioxidant and anti-inflammatory properties.[4][5] It mitigates liver injury by scavenging free radicals, inhibiting lipid peroxidation, and preserving the liver's own antioxidant, glutathione.[4][5] Silymarin also directly interferes with fibrogenesis by inhibiting the TGF-β1/Smad signaling pathway, leading to decreased HSC activation and collagen deposition.[6][7] Furthermore, it has been shown to modulate inflammatory responses by inhibiting nuclear factor-κB (NF-κB).[1][8]
Quantitative Data Comparison
The following tables summarize the quantitative data from various experimental studies, showcasing the effects of this compound and silymarin on key markers of liver fibrosis. It is important to note that the data are derived from different studies with varying experimental models and conditions, thus a direct comparison of absolute values should be made with caution.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Liver Fibrosis [3]
| Parameter | Model Group (LF mice) | This compound Treated Group | Effect of this compound |
| Serum ALT (U/L) | Significantly elevated | Downregulated | Reduction in liver injury marker |
| Serum AST (U/L) | Significantly elevated | Downregulated | Reduction in liver injury marker |
| Serum LDH (U/L) | Significantly elevated | Downregulated | Reduction in cellular damage marker |
| Serum TNF-α (pg/mL) | Significantly elevated | Downregulated | Anti-inflammatory effect |
| Serum COLI (ng/mL) | Significantly elevated | Downregulated | Reduction in collagen deposition |
| Serum GSH (μmol/L) | Significantly reduced | Upregulated | Enhancement of antioxidant capacity |
| Liver TIMP1 expression | Upregulated | Modulated to normal tendency | Regulation of extracellular matrix |
| Liver p-Smad2/3 expression | Upregulated | Modulated to normal tendency | Inhibition of pro-fibrotic signaling |
| Liver Nrf2 expression | Downregulated | Modulated to normal tendency | Activation of antioxidant response |
| Liver Smad7 expression | Downregulated | Modulated to normal tendency | Upregulation of inhibitory Smad |
Table 2: In Vivo Efficacy of Silymarin in Rat Models of Liver Fibrosis
| Parameter | Model Group (CCl4-induced) | Silymarin Treated Group | Reference |
| Serum ALT | Significantly elevated | Significantly decreased | [9] |
| Serum AST | Significantly elevated | Significantly decreased | [9] |
| α-SMA expression in liver | Significantly elevated | Significantly reduced | [7][9][10] |
| Collagen-I expression in liver | Significantly elevated | Significantly decreased | [9] |
| TGF-β1 expression in liver | Significantly elevated | Significantly reduced | [7] |
| α1-procollagen mRNA in HSCs | - | Decreased | [11] |
| Parameter | Model Group (MCD diet-induced NASH) | Silymarin Treated Group | Reference |
| α-SMA positive cells in liver | Increased | Reduced | [10] |
| α-SMA mRNA expression in liver | Increased | Reduced | [10] |
| TNF-α mRNA expression in liver | Increased | Decreased | [11] |
| Nuclear translocation of Nrf2 | - | Increased | [11] |
Experimental Protocols
This compound Study (In Vivo) [3]
-
Animal Model: Liver fibrosis was induced in mice.
-
Treatment: this compound was administered to the treatment group.
-
Analysis: Histopathological staining of liver tissues was performed. Serum levels of ALT, AST, LDH, TNF-α, COLI, and GSH were measured. The expression of ETBR, TIMP1, p-Smad2/3, Nrf2, and Smad7 in liver tissues was determined.
Silymarin Study (CCl4-induced Liver Fibrosis in Rats) [7][9][12]
-
Animal Model: Liver fibrosis was induced in Wistar rats by intraperitoneal injection or gavage of carbon tetrachloride (CCl4).[7][9][12]
-
Treatment: Silymarin was administered orally at different doses (e.g., 50 mg/kg, 200 mg/kg).[7][12]
-
Analysis: Liver function was assessed by measuring serum aminotransferases (ALT, AST) and lactate dehydrogenase (LDH).[7] Oxidative stress markers were evaluated. Fibrosis was assessed through histological scoring and measurement of hyaluronic acid.[7] The expression of α-smooth muscle actin (α-SMA) and transforming growth factor β1 (TGF-β1) was determined by western blot and immunohistochemistry.[7][9][12] Kupffer cell activation was also assessed.[7]
Silymarin Study (MCD Diet-induced NASH in Rats) [10][11]
-
Animal Model: Non-alcoholic steatohepatitis (NASH) was induced in insulin-resistant Otsuka Long-Evans Tokushima Fatty (OLETF) rats by feeding a methionine- and choline-deficient (MCD) diet.[10][11]
-
Treatment: Silymarin was mixed with the MCD diet.
-
Analysis: Liver histology was analyzed to assess the NAFLD activity score. Activation of HSCs was evaluated by counting α-SMA-positive cells and measuring α-SMA mRNA expression in liver lysates and isolated HSCs.[10] The expression of α1-procollagen mRNA was measured in isolated HSCs.[11] Nuclear translocation of Nrf2 and TNF-α mRNA expression in the liver were also determined.[11]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway in Liver Fibrosis.
Caption: Silymarin's Multi-target Signaling Pathway in Liver Fibrosis.
Caption: General Experimental Workflow for In Vivo Liver Fibrosis Studies.
Conclusion
Both this compound and silymarin present compelling cases as therapeutic candidates for liver fibrosis. This compound demonstrates a targeted approach through the ETBR-mediated TGF-β/Smad and Nrf2/ARE pathways. Silymarin, on the other hand, offers a broader spectrum of activity, combining potent antioxidant and anti-inflammatory effects with direct anti-fibrotic actions via TGF-β/Smad and NF-κB inhibition.
While the lack of direct comparative studies makes it difficult to declare one superior to the other, the available data suggest that both compounds are effective in mitigating liver fibrosis through distinct yet overlapping mechanisms. Future research, particularly head-to-head clinical trials, is warranted to fully elucidate their comparative efficacy and therapeutic potential in a clinical setting. This guide provides a foundational understanding for researchers to build upon in the ongoing search for effective treatments for liver fibrosis.
References
- 1. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of inhibiting the activation of hepatic stellate cells by lignan components from the fruits of Schisandra chinensis and the mechanism of schisanhenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Enhancement of Silymarin Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis [frontiersin.org]
- 7. Silymarin inhibits the progression of fibrosis in the early stages of liver injury in CCl₄-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silymarin suppresses hepatic stellate cell activation in a dietary rat model of non-alcoholic steatohepatitis: analysis of isolated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silymarin suppresses hepatic stellate cell activation in a dietary rat model of non-alcoholic steatohepatitis: Analysis of isolated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Schisantherin D and Other Endothelin B Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Schisantherin D and other prominent Endothelin B Receptor (ETBR) inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for therapeutic applications. This comparison focuses on available experimental data concerning their biochemical potency, selectivity, and pharmacokinetic profiles.
Introduction to ETBR and its Inhibitors
The Endothelin (ET) system plays a crucial role in various physiological processes, including vasoconstriction, cell proliferation, and inflammation. It comprises three peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors, Endothelin Receptor A (ETAR) and Endothelin Receptor B (ETBR). While ETAR activation primarily mediates vasoconstriction and cell proliferation, ETBR activation has more diverse effects, including vasodilation via nitric oxide and prostacyclin release from endothelial cells, as well as clearance of circulating ET-1.[1] Dysregulation of the ET system is implicated in several pathologies, including pulmonary arterial hypertension (PAH), fibrosis, and cancer, making ET receptors attractive therapeutic targets.
ETBR inhibitors are a class of drugs that block the activation of the Endothelin B receptor. Depending on their selectivity, they can be classified as selective ETBR antagonists or dual ETAR/ETBR antagonists. This guide focuses on this compound, a natural product with reported ETBR inhibitory activity, and compares it with well-characterized synthetic inhibitors.
Comparative Analysis of ETBR Inhibitors
Biochemical Potency and Selectivity
The following table summarizes the available data on the biochemical potency and receptor selectivity of various ETBR inhibitors. It is important to note the absence of a specific IC50 or Ki value for this compound against ETBR, which highlights a key area for future research.
| Compound | Type | Target(s) | IC50 / Ki (nM) | Selectivity | Reference(s) |
| This compound | Natural Product (Lignan) | ETBR | Not Reported | Not Reported | [2][3][4] |
| Bosentan | Dual Antagonist | ETAR / ETBR | Ki: 4.7 (ETAR), 95 (ETBR) | ~20-fold for ETAR | [5] |
| Macitentan | Dual Antagonist | ETAR / ETBR | IC50: 0.5 (ETAR), 391 (ETBR) | ~780-fold for ETAR | [6] |
| Ambrisentan | Selective Antagonist | ETAR | Ki: 1 (ETAR), 195 (ETBR) | >4000-fold for ETAR | [7] |
Note: IC50 and Ki values are measures of inhibitory potency; lower values indicate higher potency.
This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, has been identified as an inhibitor of the Endothelin B receptor (ETBR) and exhibits hepatoprotective effects.[2][3] Studies have shown that its anti-liver fibrosis activity is mediated through the modulation of ETBR-involved signaling pathways.[4]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are critical for its therapeutic potential. The table below provides a summary of available pharmacokinetic data for this compound and its comparators. Data for this compound is inferred from studies on the related compound Schisantherin A and other lignans from Schisandra, which generally exhibit low oral bioavailability.[8]
| Compound | Administration | Key Pharmacokinetic Parameters | Oral Bioavailability | Reference(s) |
| This compound (inferred) | Oral | Likely rapid elimination and low systemic exposure | Low | [8] |
| Schisantherin A | Oral (in rats) | Tmax: ~0.5-2 h; Rapid elimination | ~4.3% (unformulated) | [8] |
| Bosentan | Oral | Tmax: 3-5 h; Half-life: ~5 h | ~50% | |
| Macitentan | Oral | Tmax: ~8 h; Long half-life of active metabolite (~48 h) | High | [6] |
| Ambrisentan | Oral | Tmax: ~2 h; Half-life: ~9 h | High | [1] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparison of ETBR inhibitors.
Radioligand Binding Assay for ETBR
This assay is used to determine the binding affinity (Ki) of a compound for the ETBR.
Objective: To measure the displacement of a radiolabeled ligand from the ETBR by the test compound.
Materials:
-
Cell membranes expressing human recombinant ETBR
-
Radioligand (e.g., [¹²⁵I]-ET-1)
-
Test compounds (this compound and others)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled ET-1)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit ET-1-induced intracellular calcium release, a downstream event of ETBR activation.
Objective: To determine the functional potency (IC50) of an ETBR inhibitor.
Materials:
-
Cells stably expressing human recombinant ETBR (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
ET-1 (agonist)
-
Test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove the excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a short period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a pre-determined concentration of ET-1 to all wells to stimulate the ETBR.
-
Immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of the test compound to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of ETBR inhibitors on cell growth, which can be modulated by endothelin signaling.
Objective: To evaluate the anti-proliferative effects of ETBR inhibitors on cells where ETBR signaling is involved in growth.
Materials:
-
A relevant cell line (e.g., cancer cells with ETBR expression)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability compared to the untreated control and plot it against the log concentration of the test compound to determine the IC50 value for cell proliferation inhibition.
Mandatory Visualizations
ETBR Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the Endothelin B Receptor.
Caption: ETBR signaling cascade upon ligand binding.
Experimental Workflow for ETBR Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing ETBR inhibitors.
Caption: A streamlined workflow for ETBR inhibitor discovery.
Logical Comparison of ETBR Inhibitors
This diagram provides a logical comparison of the key features of the discussed ETBR inhibitors.
Caption: Classification of the compared ETBR inhibitors.
Conclusion
This compound presents an interesting natural product with documented inhibitory effects on ETBR-mediated signaling pathways, particularly in the context of liver fibrosis. However, a significant gap in the current knowledge is the lack of quantitative data on its direct binding affinity and functional potency at the ETBR. In contrast, synthetic antagonists like Bosentan, Macitentan, and Ambrisentan are well-characterized with established potency, selectivity, and pharmacokinetic profiles, leading to their clinical use.
For researchers in drug discovery, this compound and its analogs may represent a promising starting point for the development of novel ETBR-targeting therapeutics, potentially with unique pharmacological properties owing to their distinct chemical scaffold. Further investigation is warranted to elucidate its precise mechanism of action and to quantify its interaction with the Endothelin B receptor. The experimental protocols provided in this guide offer a framework for such future studies.
References
- 1. Frontiers | Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 64917-82-4|DC Chemicals [dcchemicals.com]
- 4. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Schisantherin D's Anti-HIV Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-HIV potential of Schisantherin D, a dibenzocyclooctadiene lignan, with other established antiretroviral agents. The information presented is collated from various independent studies to support further research and development in the field of HIV therapeutics.
Quantitative Data Comparison
The following table summarizes the in vitro anti-HIV-1 activity of this compound and a selection of other lignans, alongside two widely used antiretroviral drugs, Zidovudine (a Nucleoside Reverse Transcriptase Inhibitor) and Efavirenz (a Non-Nucleoside Reverse Transcriptase Inhibitor). This data facilitates a direct comparison of their potency and potential therapeutic window.
| Compound | Class | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| This compound | Dibenzocyclooctadiene Lignan | ~1.15 [1] | N/A | N/A |
| Schisandrin B | Dibenzocyclooctadiene Lignan | 29.0[2] | >100 | >3.45 |
| Deoxyschisandrin | Dibenzocyclooctadiene Lignan | 34.5[2] | >100 | >2.90 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 0.0012 - 0.12 [3][4][5] | 34.05 [4][5] | ~283 - 28,375 |
| Efavirenz (EFV) | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | 0.0007 - 0.007 [6] | >100 | >14,285 - 142,857 |
EC50: 50% effective concentration required to inhibit HIV-1 replication. CC50: 50% cytotoxic concentration. N/A: Data not available in the reviewed literature. Note: The EC50 value for this compound was converted from 0.5 µg/mL assuming a molecular weight of approximately 432.5 g/mol .
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the independent verification of the anti-HIV potential of this compound.
In Vitro Anti-HIV-1 Replication Assay (MTT Method)
This protocol is synthesized from methods used to evaluate the anti-HIV activity of various lignans and other compounds.
Objective: To determine the concentration of a compound required to inhibit HIV-1-induced cytopathic effects by 50% (EC50) and to assess the compound's cytotoxicity (CC50).
Materials:
-
Cell Line: MT-4 human T-cell line.
-
Virus: HIV-1 (e.g., IIIB strain).
-
Compound: this compound or other test compounds, dissolved in DMSO.
-
Reagents: RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidified isopropanol).
-
Equipment: 96-well microtiter plates, CO2 incubator, microplate reader.
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Antiviral Assay:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a predetermined titer of HIV-1.
-
Include control wells with uninfected cells, infected cells without compound, and compound-treated uninfected cells.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Cytotoxicity Assay:
-
Seed MT-4 cells into a separate 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for the same duration as the antiviral assay.
-
-
MTT Staining:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and viral inhibition for each compound concentration.
-
Determine the EC50 and CC50 values by regression analysis.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is based on assays used to determine the mechanism of action of lignans.
Objective: To assess the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 Reverse Transcriptase.
Materials:
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Substrate: Poly(A) template and oligo(dT) primer.
-
Reaction Mixture: Buffer containing MgCl2, KCl, and dithiothreitol (DTT).
-
Detection System: Commercially available colorimetric or fluorometric RT assay kit.
-
Compound: this compound or other test compounds.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the HIV-1 RT enzyme, the template/primer substrate, and the test compound.
-
Initiate the reaction by adding the reaction mixture containing labeled nucleotides.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and quantify the amount of newly synthesized DNA using the kit's detection system.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for this compound and a typical workflow for anti-HIV drug screening.
Caption: Proposed mechanism of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).
Caption: A generalized workflow for the in vitro screening and evaluation of potential anti-HIV compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of zidovudine derivatives with anti-HIV-1 and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efavirenz is a potent nonnucleoside reverse transcriptase inhibitor of HIV type 1 replication in microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Schisantherin D and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Schisantherin D, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra sphenanthera, has garnered significant attention for its diverse pharmacological activities, including potent hepatoprotective, anti-inflammatory, and anticancer effects. Understanding the intricate relationship between its chemical structure and biological function is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity. This guide provides a comprehensive comparison of this compound and its analogs, supported by experimental data, to illuminate the key structural motifs governing their activity.
Structure-Activity Relationship: Key Determinants of Biological Efficacy
The biological activity of this compound and its analogs is intricately linked to specific structural features of the dibenzocyclooctadiene skeleton. Modifications at various positions on the biphenyl rings and the cyclooctadiene ring can profoundly influence their pharmacological properties.
Antioxidant Activity
The antioxidant capacity of dibenzocyclooctadiene lignans is a cornerstone of their therapeutic potential. Structure-activity relationship (SAR) studies have revealed several key determinants:
-
Biphenyl Configuration: Lignans possessing an S-biphenyl configuration generally exhibit stronger antioxidant and anti-inflammatory activities compared to their R-biphenyl counterparts.[1][2]
-
Methylenedioxy Group: The presence of a methylenedioxy bridge on one of the phenyl rings is crucial for potent activity.[1]
-
Substituents on the Cyclooctadiene Ring: The nature and position of substituents on the cyclooctadiene ring significantly modulate activity. For instance, a methoxy group can enhance effectiveness, while hydroxyl or acetyl groups at C-7 may decrease inhibitory activity against nitric oxide production.[1] An exocyclic methylene group has been shown to be essential for antioxidant activity, with a benzoyloxy group potentially enhancing these effects.[3][4]
Table 1: Comparative Antioxidant Activity of Dibenzocyclooctadiene Lignans
| Compound | Modality | Cell Line | IC₅₀ (µM) |
| Gomisin G | Antioxidant | HL-60 | 38.2[3] |
| Angeloylgomisin H | Antioxidant | HL-60 | 81.5[3] |
| Schisandrin | Antioxidant | HL-60 | >100 |
| Gomisin A | Antioxidant | HL-60 | >100 |
| Deoxyschisandrin | Antioxidant | HL-60 | >100 |
Anticancer Activity
The anticancer potential of this compound and its analogs has been explored against various cancer cell lines. Schisantherin A, a closely related analog, has been a focal point of many of these investigations.
-
Cytotoxicity: Schisantherin A has demonstrated notable cytotoxicity against liver cancer cells, with IC₅₀ values of 6.65 µM in HepG2, 10.50 µM in Hep3B, and 10.72 µM in Huh7 cells.[5] Semisynthetic derivatives of Schisantherin A have also been evaluated for their anti-proliferative activity.[6]
Table 2: Comparative Anticancer Activity of Schisantherin A and Analogs
| Compound | Cell Line | IC₅₀ (µM) |
| Schisantherin A | HepG2 | 6.65[5] |
| Schisantherin A | Hep3B | 10.50[5] |
| Schisantherin A | Huh7 | 10.72[5] |
| Benzoylgomisin Q | Leukemia Cells | 55.1 (µg/mL)[7] |
| Schisantherin A | Leukemia Cells | 61.2 (µg/mL)[7] |
Hepatoprotective Activity
Dibenzocyclooctadiene lignans, including this compound, are well-documented for their hepatoprotective effects.[8] Schisantherins A, B, C, and D have been shown to lower serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis.[9] The mechanism of action is often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways involved in liver injury.[8][10]
Signaling Pathways Modulated by this compound and Analogs
The pharmacological effects of this compound and its analogs are mediated through the modulation of several key signaling pathways. Understanding these pathways provides a mechanistic basis for their observed biological activities.
ETBR, TGF-β/Smad, and Nrf2/ARE Pathways in Liver Fibrosis
This compound exhibits its anti-liver fibrosis effects by modulating the Endothelin B Receptor (ETBR) and its downstream signaling pathways, including the TGF-β/Smad and Nrf2/ARE pathways.[10]
PI3K/Akt and JNK Signaling in Cancer
Schisantherin A has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of pathways such as PI3K/Akt and JNK.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cellular Antioxidant Activity Assay (DCFH-DA Assay)
This assay measures the ability of compounds to inhibit intracellular reactive oxygen species (ROS) production.
Detailed Protocol:
-
Cell Seeding: Seed human promyelocytic leukemia (HL-60) cells into a 96-well black plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[2]
-
Probe Loading: Remove the culture medium and load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any excess probe.
-
Compound Treatment: Add fresh serum-free medium containing various concentrations of this compound or its analogs to the wells.
-
ROS Induction: After a 1-hour incubation with the compounds, induce oxidative stress by adding phorbol 12-myristate 13-acetate (PMA).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of ROS inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, Hep3B, Huh7) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[5]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or its analogs and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Nitric Oxide Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants.
Detailed Protocol:
-
Cell Seeding: Plate BV2 murine microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.
-
Cell Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, protected from light, measure the absorbance at 540 nm.
-
Data Analysis: The nitrite concentration is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a promising area of research for the development of novel therapeutics. The dibenzocyclooctadiene scaffold offers a versatile platform for chemical modification to optimize biological activity. Key structural features, such as the S-biphenyl configuration and the presence of a methylenedioxy group, have been identified as crucial for antioxidant and anti-inflammatory effects.
While significant progress has been made, further systematic studies are warranted to fully elucidate the SAR of this compound derivatives. The synthesis and evaluation of a broader range of analogs with modifications at various positions will provide a more comprehensive understanding of the structural requirements for specific biological activities. This knowledge will be instrumental in the design of next-generation lignan-based drugs with improved potency, selectivity, and pharmacokinetic profiles for the treatment of a wide range of diseases, including liver disorders, cancer, and inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.3.4. DCF-DA Assay Protocol [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
meta-analysis of Schisantherin D research studies
A Comparative Guide to Schisantherin D in Hepatoprotective Research
For researchers and drug development professionals, this guide provides a meta-analysis of this compound's efficacy in preclinical liver disease models, with a comparative look at Silymarin, a well-known hepatoprotective agent. This analysis is based on experimental data from multiple research studies.
Comparative Efficacy in Liver Fibrosis Models
This compound, a dibenzocyclooctadiene lignan from Schisandra chinensis, has demonstrated significant therapeutic effects in animal models of liver fibrosis. Its efficacy is often evaluated against established hepatoprotective compounds like Silymarin, the active extract from milk thistle.
Biochemical Markers of Liver Injury
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage. Both this compound and Silymarin have been shown to reduce these markers in carbon tetrachloride (CCl4)-induced liver injury models.
Table 1: Comparison of the Effects of this compound and Silymarin on Serum ALT and AST Levels in CCl4-Induced Liver Fibrosis Models
| Compound | Species | Dosage | Duration of Treatment | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | Mice | 20 mg/kg/day | 4 weeks | Data not specified | Data not specified | [1] |
| Schisantherin B* | Rats | 25 mg/kg & 50 mg/kg | 8 weeks | Significant reduction | Significant reduction | [2] |
| Silymarin | Mice | 100 mg/kg/day | 6 weeks | Significant reduction | Significant reduction | [3] |
| Silymarin | Rats | 200 mg/kg | 8 weeks | Significantly decreased | Significantly decreased | [4] |
| Silymarin | Rabbits | 50 mg/kg & 100 mg/kg | Not specified | Significant reduction | Significant reduction | [5] |
Note: Data for this compound was limited; Schisandrin B, a closely related and studied lignan from Schisandra, is included for a broader perspective. Direct percentage reductions were not always available, but studies reported statistically significant decreases compared to the CCl4-only group.
Markers of Liver Fibrosis and Oxidative Stress
Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, primarily collagen. Hydroxyproline, a major component of collagen, is a quantitative marker of fibrosis. Malondialdehyde (MDA) is a key indicator of lipid peroxidation and oxidative stress, a critical factor in the pathogenesis of liver fibrosis.
Table 2: Comparison of the Effects of this compound and Silymarin on Hepatic Hydroxyproline and MDA Levels in CCl4-Induced Liver Fibrosis Models
| Compound | Species | Dosage | Duration of Treatment | Effect on Hydroxyproline | Effect on MDA | Reference |
| This compound | Mice | 20 mg/kg/day | 4 weeks | Downregulated | Upregulated GSH (antioxidant) | [1] |
| Schisandrin C* | Mice | 20 mg/kg & 40 mg/kg | 8 weeks | Significantly decreased | Not specified | [6] |
| Silymarin | Rats | 200 mg/kg | 8 weeks | Markedly decreased | Elevated antioxidant enzymes (SOD, GPx) | [7] |
| Silymarin | Rats | 100 mg/kg/day | 6 weeks | Significantly decreased | Not specified | [8] |
| Silymarin | Mice | 50 mg/kg/day | 2 weeks | Not specified | Significantly decreased | [9] |
Note: Data for this compound was limited; Schisandrin C, another related lignan, is included. GSH (glutathione), SOD (superoxide dismutase), and GPx (glutathione peroxidase) are important endogenous antioxidants.
Signaling Pathways and Mechanisms of Action
This compound and related lignans exert their hepatoprotective effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and fibrosis.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly through its downstream mediators Smad2 and Smad3, is a central driver of liver fibrosis. Activation of this pathway in hepatic stellate cells (HSCs) leads to their transformation into myofibroblasts, which are the primary producers of collagen. This compound has been shown to inhibit this pathway.[1]
References
- 1. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silymarin decreases connective tissue growth factor to improve liver fibrosis in rats treated with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Enhancement of Silymarin Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis [frontiersin.org]
Synergistic Effects of Schisantherin D with Other Compounds: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the synergistic effects of Schisantherin D in combination with other therapeutic compounds. While research has elucidated some of the individual pharmacological properties of this compound, including its anti-HIV and hepatoprotective activities, there is a notable absence of published studies investigating its potential synergistic interactions. [1][2][3]
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera.[1][3] Its biological activities have been the subject of some investigation, with studies highlighting its capacity to inhibit HIV replication and its potential to protect the liver.[1][2] However, the exploration of its efficacy when combined with other drugs remains a largely uncharted area of research.
In contrast, other lignans derived from Schisandra chinensis, such as Schisantherin A and Schisandrin B, have been more extensively studied for their synergistic potential. For instance, research has explored the anti-tumor effects of Schisantherin A and its potential synergistic mechanisms.[4] Studies have also investigated the drug-drug interactions of Schisantherin A, for example, with the anticancer drug lenvatinib, where it was found to increase the bioavailability of lenvatinib, likely through the inhibition of P-glycoprotein in the intestine.[5] Furthermore, the synergistic effects of Schisandra chinensis seed extract in combination with cisplatin have been examined in the context of osteosarcoma, demonstrating enhanced apoptosis and inhibition of cell proliferation compared to cisplatin alone.[6]
This disparity in the research landscape means that currently, there is insufficient experimental data to construct a comparative guide on the synergistic effects of this compound. To provide the detailed analysis requested—including quantitative data tables, experimental protocols, and signaling pathway diagrams—dedicated studies focusing on this compound in combination with other compounds are necessary.
Future Research Directions
The potential for synergistic interactions involving this compound warrants further investigation. Future studies could explore its combination with various therapeutic agents, including:
-
Chemotherapeutic agents: Investigating whether this compound can enhance the efficacy of drugs like doxorubicin or cisplatin in various cancer cell lines, potentially reducing required dosages and mitigating side effects.
-
Antiviral drugs: Exploring if this compound can act synergistically with existing antiretroviral therapies to improve the treatment of HIV.
-
Hepatoprotective agents: Examining its combined effects with other liver-protective compounds to develop more effective treatments for liver diseases.
Such research would require rigorous experimental designs, including in vitro cell-based assays and in vivo animal models, to elucidate the mechanisms of any observed synergistic effects and to gather the quantitative data necessary for a thorough comparative analysis.
Until such studies are conducted and their findings published, a comprehensive guide on the synergistic effects of this compound with other compounds cannot be compiled. The scientific community is encouraged to explore this promising but under-researched area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
Safety Operating Guide
Navigating the Safe Disposal of Schisantherin D in a Laboratory Setting
Key Properties and Safety Considerations
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key information for Schisantherin D.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 64917-82-4 | [1][3] |
| Molecular Formula | C₂₉H₂₈O₉ | [3][4] |
| Molecular Weight | 520.53 g/mol | [3][4] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[5] | [3][4][5] |
| Known Hazards | While specific toxicity data is limited, it should be handled with care, avoiding inhalation, and contact with skin and eyes.[6] | [6] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (e.g., pure compound, in solution) and the quantity to be discarded. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations.
1. Solid Waste (Pure Compound):
-
Small Quantities: For trace amounts of solid this compound, such as residue on weighing paper, it may be permissible to dispose of it in the regular laboratory trash, provided it is not contaminated with other hazardous materials. However, it is best practice to treat all chemical waste as hazardous.
-
Bulk Quantities: Unused or expired this compound powder should be collected in a clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), CAS number, and the approximate quantity. This container should then be transferred to your institution's designated chemical waste storage area for pickup and disposal by a certified hazardous waste contractor.
2. Liquid Waste (Solutions):
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container. Ensure the container is compatible with the solvent used. The container must be clearly labeled with the names of all chemical constituents, including the solvent and this compound, and their approximate concentrations.
-
Aqueous Solutions: While this compound has low aqueous solubility, any aqueous waste streams potentially containing the compound should be treated as chemical waste. Do not dispose of these solutions down the sanitary sewer unless explicitly permitted by your local EHS and wastewater treatment authority. Collect them in a labeled aqueous waste container.
3. Contaminated Labware:
-
Glassware: Glassware contaminated with this compound should be decontaminated by rinsing with an appropriate solvent. The solvent rinse should be collected as hazardous waste. After decontamination, the glassware can typically be washed and reused. If the glassware is to be discarded, it should be disposed of in a designated broken glass container.
-
Consumables: Disposable items such as pipette tips, gloves, and weighing boats that have come into contact with this compound should be collected in a designated solid hazardous waste container.
Experimental Protocols for Waste Handling
While specific experimental protocols for the disposal of this compound are not published, the following general laboratory procedures for handling chemical waste should be strictly followed:
-
Segregation: Always segregate different types of chemical waste. Do not mix solid and liquid waste, or different solvent waste streams, unless specifically instructed to do so by your EHS department.
-
Labeling: All waste containers must be accurately and clearly labeled with their contents.
-
Storage: Store waste containers in a designated, well-ventilated area, away from ignition sources and incompatible materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By following these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Schisantherin D
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Schisantherin D. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and to maintain the integrity of experimental data.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Handling Solid Compound (Weighing, Aliquoting) | - Double Gloves- Disposable Gown- Safety Goggles or Face Shield- N95 or N100 Respirator | - Use nitrile gloves specifically tested for resistance to chemotherapy drugs (ASTM D6978).[6][7]- Ensure gloves have a long cuff that can be tucked under the sleeve of the gown.[6]- Gowns should be disposable, fluid-resistant, and have long sleeves with tight-fitting cuffs.[8]- A fit-tested respirator is required when there is a risk of generating airborne powder or aerosols.[9] |
| Preparing Solutions (in DMSO) | - Double Gloves- Disposable Gown- Safety Goggles or Face Shield | - Conduct all solution preparation within a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.[7]- this compound is soluble in DMSO.[10] Handle DMSO with care as it can facilitate skin absorption of other chemicals. |
| Administering to Cell Cultures or Animals | - Double Gloves- Disposable Gown- Safety Goggles | - Standard aseptic technique should be followed in conjunction with these PPE requirements.- Be mindful of potential splashes or aerosol generation. |
| General Laboratory Work (with potential for contamination) | - Single Pair of Gloves- Lab Coat | - As a minimum precaution, gloves should be worn when handling any container with this compound.[11] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the essential steps for safe manipulation of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 64917-82-4|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
- 7. gerpac.eu [gerpac.eu]
- 8. ipservices.care [ipservices.care]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
